molecular formula C19H19N5O5 B609771 ORM-3819

ORM-3819

Cat. No.: B609771
M. Wt: 397.4 g/mol
InChI Key: ZGGBTNDTFFNWRD-BPXUPMHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ORM-3819 is a novel selective and potent inhibitor of PDE III, promoting cardiac contractility through Ca(2+) sensitization.

Properties

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C19H19N5O5/c1-11-9-16(26)22-23-17(11)12-3-6-14(7-4-12)21-20-10-13-5-8-15(25)19(29-2)18(13)24(27)28/h3-8,10-11,21,25H,9H2,1-2H3,(H,22,26)/b20-10-/t11-/m1/s1

InChI Key

ZGGBTNDTFFNWRD-BPXUPMHTSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORM-3819

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture and Cardiovascular Impact of ORM-3819

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HELSINKI, Finland – ORM-3819, a novel investigational inodilator, has been characterized as a promising agent for cardiovascular conditions, with a unique dual mechanism of action that enhances cardiac contractility and promotes vasodilation. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and associated signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The precise chemical structure of this compound, while not publicly disclosed in full detail in the available scientific literature, has been a subject of investigation in preclinical studies. Research indicates it is a novel small molecule developed by Orion Pharma. While the exact IUPAC name and SMILES string are not available in the public domain, its classification as a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor provides foundational insights into its molecular characteristics.

Mechanism of Action: A Dual Approach to Cardiovascular Modulation

This compound exhibits a novel mechanism of action by functioning as both a calcium sensitizer and a selective inhibitor of phosphodiesterase III (PDE III). This dual activity provides a synergistic effect on the cardiovascular system, enhancing cardiac performance while reducing vascular resistance.

Calcium Sensitization

This compound enhances the sensitivity of the cardiac contractile apparatus to calcium ions. This action increases the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism that is believed to reduce the risk of arrhythmias associated with some other inotropic agents.

Selective PDE III Inhibition

As a selective inhibitor of PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels lead to a cascade of downstream effects, including enhanced cardiac contractility and vasodilation.

The signaling pathway for this compound's action can be visualized as follows:

ORM3819_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte cluster_smoothmuscle Vascular Smooth Muscle Cell ORM3819 This compound TroponinC Troponin C ORM3819->TroponinC Binds to PDE3_cardiac PDE III ORM3819->PDE3_cardiac Inhibits PDE3_vascular PDE III ORM3819->PDE3_vascular Inhibits Ca_Sensitization Increased Ca2+ Sensitization TroponinC->Ca_Sensitization Contraction Enhanced Contraction Ca_Sensitization->Contraction cAMP_cardiac ↑ cAMP PDE3_cardiac->cAMP_cardiac breaks down cAMP_cardiac->Contraction Leads to cAMP_vascular ↑ cAMP PDE3_vascular->cAMP_vascular breaks down Vasodilation Vasodilation cAMP_vascular->Vasodilation

Signaling pathway of this compound in cardiovascular cells.

Preclinical Pharmacological Data

Preclinical studies have demonstrated the significant cardiovascular effects of this compound. The following table summarizes key quantitative findings from these investigations.

ParameterSpeciesModelEffect of this compoundReference
Coronary Artery RelaxationPorcineIsolated coronary arteriesDose-dependent relaxation--INVALID-LINK--
Cardiac Contractility--Increased--INVALID-LINK--
PDE III Inhibition--Selective Inhibition--INVALID-LINK--

Experimental Protocols

The following outlines the methodologies employed in key preclinical studies of this compound.

Isolated Coronary Artery Relaxation Studies

Objective: To assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Porcine hearts were obtained, and the left anterior descending coronary arteries were dissected and cut into rings.

  • Experimental Setup: The arterial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Arterial rings were pre-contracted with a vasoconstrictor agent.

  • Drug Administration: Cumulative concentrations of this compound were added to the organ baths.

  • Data Acquisition: Changes in isometric tension were recorded to quantify the degree of relaxation.

Workflow for isolated coronary artery relaxation experiments.
Inotropic Effect and PDE III Inhibition Assays

Objective: To determine the effect of this compound on cardiac contractility and its selectivity for PDE III.

Methodology:

  • Cardiac Muscle Preparation: Papillary muscles or ventricular strips were isolated from animal hearts.

  • Inotropic Measurement: The muscle preparations were electrically stimulated in an organ bath, and the force of contraction was measured in the presence of varying concentrations of this compound.

  • PDE Isoenzyme Inhibition Assay: The inhibitory activity of this compound against different phosphodiesterase isoenzymes was determined using enzymatic assays to confirm its selectivity for PDE III.

Conclusion

This compound represents a promising novel inodilator with a dual mechanism of action that offers potential therapeutic advantages for the management of cardiovascular diseases. Its ability to enhance cardiac contractility through calcium sensitization while promoting vasodilation via selective PDE III inhibition underscores its innovative profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human subjects. This technical guide provides a comprehensive overview of the currently available preclinical data on this compound for the scientific and drug development community.

ORM-3819: A Novel Inotropic Agent with a Dual Mechanism of Action for Enhanced Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational cardiotonic agent that enhances cardiac contractility through a unique dual mechanism of action: calcium sensitization of the cardiac contractile machinery and selective inhibition of phosphodiesterase III (PDE III). This dual action provides a potent positive inotropic effect, suggesting its potential as a therapeutic agent for acute heart failure and myocardial stunning. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

Core Mechanism of Action: A Two-Pronged Approach

This compound exerts its positive inotropic effects by acting on two distinct molecular targets within the cardiomyocyte.

  • Calcium Sensitization: this compound directly binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction. This binding increases the sensitivity of the myofilaments to calcium, meaning that less calcium is required to achieve a given level of muscle contraction. This is a crucial distinction from traditional inotropes that increase intracellular calcium concentration, which can lead to adverse effects such as arrhythmias and increased myocardial oxygen demand.

  • Selective PDE III Inhibition: this compound is a potent and selective inhibitor of the phosphodiesterase III (PDE III) isozyme. PDE III is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to an increase in calcium influx and enhanced contractility.

This combination of calcium sensitization and PDE III inhibition results in a synergistic improvement in cardiac performance.

Signaling Pathway of this compound

ORM3819_Pathway cluster_calcium Calcium Sensitization cluster_pde PDE III Inhibition ORM3819 This compound cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to PDE3 Phosphodiesterase III (PDE III) ORM3819->PDE3 Inhibits Myofilaments Myofilaments cTnC->Myofilaments Increases Ca2+ Sensitivity Contraction1 Enhanced Contraction Myofilaments->Contraction1 Positive_Inotropy Positive Inotropic Effect Contraction1->Positive_Inotropy cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Contraction2 Enhanced Contraction Ca_Influx->Contraction2 Contraction2->Positive_Inotropy

Caption: Dual mechanism of action of this compound.

Quantitative Preclinical Data

The positive inotropic and lusitropic effects of this compound have been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound
ParameterAssaySpeciesValue
PDE III Inhibition (IC50) Enzyme Assay-3.88 ± 0.3 nM
Ca2+ Sensitization (EC50) Permeabilized MyocytesGuinea Pig2.88 ± 0.14 µM
Change in pCa50 Permeabilized MyocytesGuinea Pig0.12 ± 0.01
**Increase in +dP/dtmax (EC

Unveiling the Cardiovascular Profile of ORM-3819: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: ORM-3819 is a novel investigational inodilator agent that enhances cardiac contractility and promotes vasodilation. Its unique dual mechanism of action, involving calcium sensitization of cardiac troponin C (cTnC) and selective inhibition of phosphodiesterase III (PDE III), positions it as a promising therapeutic candidate for cardiovascular diseases such as heart failure. This technical guide provides a comprehensive overview of the reported cardiovascular effects of this compound, detailing its mechanism of action, quantitative effects on cardiac and vascular parameters, and the experimental protocols utilized in key preclinical studies.

Core Mechanism of Action

This compound exerts its cardiovascular effects through two primary, synergistic pathways:

  • Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), increasing its sensitivity to calcium ions. This enhances the efficiency of the contractile apparatus without increasing intracellular calcium concentrations, a mechanism thought to reduce the risk of arrhythmias and increased myocardial oxygen demand often associated with traditional inotropes.

  • Selective Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting the PDE III isozyme, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels in cardiomyocytes contribute to the positive inotropic effect, while in vascular smooth muscle cells, it leads to vasodilation.

This dual mechanism provides both enhanced cardiac performance and reduced cardiac workload through afterload reduction.

Quantitative Cardiovascular Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the cardiovascular effects of this compound.

In Vitro and Ex Vivo Cardiac Effects
ParameterModel SystemConcentration/DoseResultCitation
PDE III Inhibition (IC50) In vitro enzyme assay3.88 ± 0.3 nMPotent and selective inhibition[1]
Ca2+ Sensitization (EC50) Permeabilized guinea pig left ventricular myocytes2.88 ± 0.14 µMSignificant increase in calcium sensitivity (ΔpCa50 = 0.12 ± 0.01)[1]
Left Ventricular Pressure (+dP/dtmax) (EC50) Langendorff-perfused guinea pig hearts8.9 ± 1.7 nMConcentration-dependent increase in myocardial contractility[1]
Left Ventricular Systolic Pressure (EC50) Langendorff-perfused guinea pig hearts7.63 ± 1.74 nMConcentration-dependent increase in systolic pressure[1]
In Vitro Vasodilatory Effects
ParameterModel SystemConcentrationResultCitation
Coronary Artery Relaxation (EC50) Isolated porcine coronary artery rings72.2 µMConcentration-dependent relaxation[2]
Maximum Relaxation Isolated porcine coronary artery rings0.38 - 230.6 µM58.1%[2]
Vascular Smooth Muscle Hyperpolarization Isolated porcine coronary artery smooth muscle cells120 µM22.6 ± 0.81 mV[2]

Note: In vivo hemodynamic data from canine models are mentioned in the literature, but specific quantitative results were not available in the public domain at the time of this review.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the dual mechanism of action of this compound at the cellular level.

ORM3819_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle Cell ORM3819_C This compound PDE3_C PDE III ORM3819_C->PDE3_C inhibits Ca_Sensitization Ca2+ Sensitization (cTnC) ORM3819_C->Ca_Sensitization cAMP_C cAMP PDE3_C->cAMP_C degrades PKA PKA cAMP_C->PKA Contractility Increased Contractility PKA->Contractility phosphorylates contractile proteins Ca_Sensitization->Contractility ORM3819_V This compound PDE3_V PDE III ORM3819_V->PDE3_V inhibits K_channel Voltage-gated K+ Channels ORM3819_V->K_channel activates cAMP_V cAMP PDE3_V->cAMP_V degrades MLCK MLCK (inactive) cAMP_V->MLCK Vasodilation Vasodilation MLCK->Vasodilation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Vasodilation

Figure 1: Dual mechanism of action of this compound.
Experimental Workflow for In Vitro Vasodilation Study

This diagram outlines the key steps in the experimental protocol used to assess the vasodilatory effects of this compound on isolated porcine coronary arteries.

Vasodilation_Workflow A Harvest Porcine Hearts B Isolate Coronary Arteries A->B C Prepare Arterial Rings B->C I Microelectrode Impalement B->I For Electrophysiology D Mount Rings in Organ Baths C->D E Pre-contract with KCl D->E F Cumulative Addition of this compound E->F G Measure Isometric Tone F->G H Data Analysis (EC50, Max Relaxation) G->H J Measure Membrane Potential I->J K Assess Hyperpolarization J->K

Figure 2: Workflow for porcine coronary artery vasodilation assay.

Detailed Experimental Protocols

In Vitro PDE III Inhibition Assay
  • Source: Recombinant human PDE isozymes.

  • Method: The inhibitory effect of this compound on PDE I, II, III, IV, and V was determined using a radioenzymatic assay. The amount of [3H]-5'-AMP, the degradation product of [3H]-cAMP, was quantified by liquid scintillation. Assays were performed in duplicate.[1]

In Vitro Calcium Sensitization Assay
  • Model: Permeabilized myocyte-sized preparations from guinea pig left ventricles.

  • Methodology: Skinned cardiac muscle preparations were obtained by mechanical homogenization. The preparations were then incubated in solutions with varying Ca2+ concentrations in the presence and absence of this compound. The force of contraction was measured, and the pCa-tension relationship was determined to calculate the shift in Ca2+ sensitivity (ΔpCa50).[1]

Ex Vivo Langendorff Heart Model
  • Model: Isolated hearts from male guinea pigs.

  • Methodology: Hearts were retrogradely perfused with Krebs-Henseleit solution. A balloon catheter was inserted into the left ventricle to measure isovolumetric pressure. After a stabilization period, this compound was administered in increasing concentrations. Left ventricular systolic pressure (LVSP) and the maximal rate of pressure development (+dP/dtmax) were recorded.[1]

In Vitro Vasodilation and Electrophysiology in Porcine Coronary Arteries
  • Model: Isolated coronary arteries from porcine hearts.

  • Vasodilation Assay:

    • Arterial rings were mounted in organ baths containing Krebs solution and pre-contracted with KCl (30 mM).

    • This compound was added cumulatively (0.38-230.6 µM), and the isometric tension was recorded to determine concentration-response curves.[2]

  • Electrophysiology:

    • A conventional microelectrode technique was used to measure the resting membrane potential of vascular smooth muscle cells.

    • Changes in membrane potential were recorded after the application of this compound to assess for hyperpolarization.[2]

Conclusion

This compound demonstrates a promising preclinical cardiovascular profile characterized by potent positive inotropic and vasodilatory effects. Its dual mechanism of action, combining calcium sensitization and selective PDE III inhibition, offers a potentially advantageous therapeutic approach over existing agents. Further in vivo studies are warranted to fully elucidate its hemodynamic effects and therapeutic potential in clinically relevant models of cardiovascular disease.

References

In-Depth Technical Guide: The Role of ORM-3819 in Modulating Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ORM-3819, a novel investigational agent with a unique dual mechanism of action for enhancing cardiac contractility. The following sections detail its mechanism of action, present quantitative data from key preclinical studies, and outline the experimental protocols used to elucidate its effects.

Core Mechanism of Action: A Dual Approach to Inotropy

This compound enhances cardiac contractility through a synergistic combination of two distinct molecular mechanisms: direct sensitization of the cardiac muscle to calcium and selective inhibition of phosphodiesterase III (PDE III).[1] This dual action offers a novel therapeutic strategy for conditions characterized by impaired cardiac pump function.

The primary mode of action involves the binding of this compound to cardiac troponin C (cTnC), a key protein in the sarcomere that regulates muscle contraction in response to calcium ions.[1] This interaction increases the sensitivity of the myofilaments to calcium, meaning that a lower concentration of intracellular calcium is required to achieve a given level of muscle contraction. This leads to a more efficient utilization of available calcium for force generation.

Concurrently, this compound acts as a potent and selective inhibitor of the PDE III isozyme.[1] PDE III is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac cells. By inhibiting PDE III, this compound increases intracellular cAMP levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, ultimately leading to an increase in intracellular calcium concentration and enhanced contractility. This component of its action is similar to that of established inodilators.

The combination of these two mechanisms—calcium sensitization and increased calcium availability—results in a robust positive inotropic effect.

Quantitative Data on the Inotropic Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac contractility.

Table 1: In Vitro Efficacy of this compound

ParameterExperimental ModelValue
PDE III Inhibition (IC50)In vitro enzyme assay3.88 ± 0.3 nM
Ca2+-Sensitizing Effect (EC50)Permeabilized guinea pig left ventricular myocytes2.88 ± 0.14 µM
Change in pCa50Permeabilized guinea pig left ventricular myocytes0.12 ± 0.01

Table 2: Ex Vivo Efficacy of this compound in Langendorff-Perfused Guinea Pig Hearts

ParameterEC50
Maximal Rate of Left Ventricular Pressure Development (+dP/dtmax)8.9 ± 1.7 nM
Left Ventricular Systolic Pressure7.63 ± 1.74 nM

Table 3: In Vivo Efficacy of this compound in Healthy Guinea Pigs (Intravenous Administration)

ParameterEC50
Left Ventricular +dP/dtmax0.13 ± 0.05 µM/kg
Rate of Left Ventricular Pressure Decrease (-dP/dtmax)0.03 ± 0.02 µM/kg

Table 4: In Vivo Efficacy of this compound in a Canine Model of Myocardial Stunning

ParameterPre-IschemiaPost-Ischemia (Stunning)Post-Ischemia + this compound
% Segmental Shortening (%SS) in Ischemic Area24.1 ± 2.111.0 ± 2.418.8 ± 3

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for assessing its cardiac effects.

ORM3819_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_sarcomere Sarcomere Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Gs ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (active) cAMP->PKA activates PDE3 Phosphodiesterase III cAMP->PDE3 Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels phosphorylates AMP AMP PDE3->AMP degrades to ORM3819 This compound ORM3819->PDE3 inhibits cTnC Cardiac Troponin C ORM3819->cTnC binds to Ca_Influx Ca_Channels->Ca_Influx increases Myofilaments Myofilaments cTnC->Myofilaments sensitizes Contraction Increased Contractility Myofilaments->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis PDE_Assay Phosphodiesterase Inhibition Assay Ca_Sensitivity Calcium Sensitivity Measurement Myocyte_Prep Permeabilized Myocyte Preparation Myocyte_Prep->Ca_Sensitivity Langendorff Langendorff-Perfused Heart Preparation Hemodynamic_LV Left Ventricular Hemodynamic Recording Langendorff->Hemodynamic_LV Animal_Model Animal Model (Guinea Pig, Dog) Hemodynamic_InVivo In Vivo Hemodynamic and Echocardiographic Measurements Animal_Model->Hemodynamic_InVivo Stunning_Model Myocardial Stunning Model (Dog) Animal_Model->Stunning_Model

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies cited in the primary literature for this compound.

In Vitro Experiments

1. Phosphodiesterase III Inhibition Assay:

  • Objective: To determine the inhibitory potency of this compound on PDE III.

  • Methodology: A standard two-step radioenzymatic assay is utilized.

    • Recombinant human PDE III is incubated with [3H]-cAMP as a substrate in the presence of varying concentrations of this compound.

    • The reaction is terminated, and the resulting [3H]-5'-AMP is converted to [3H]-adenosine by a snake venom nucleotidase.

    • The mixture is then passed through an anion-exchange resin column to separate the unreacted [3H]-cAMP from the [3H]-adenosine.

    • The amount of [3H]-adenosine is quantified by scintillation counting, and the IC50 value is calculated.

2. Calcium Sensitivity in Permeabilized Myocytes:

  • Objective: To assess the direct effect of this compound on the calcium sensitivity of the contractile apparatus.

  • Methodology:

    • Myocyte Preparation: Left ventricular tissue from guinea pigs is dissected and mechanically disrupted. The myocytes are then chemically permeabilized ("skinned") using a detergent like saponin or Triton X-100 to remove the cell membrane while leaving the myofilaments intact.

    • Experimental Setup: A single permeabilized myocyte is attached between a force transducer and a piezoelectric motor.

    • Protocol: The myocyte is bathed in a series of solutions with progressively increasing concentrations of free calcium (pCa solutions). The force generated by the myocyte at each calcium concentration is recorded. This is repeated in the presence of different concentrations of this compound.

    • Data Analysis: Force-pCa curves are generated, and the pCa50 (the calcium concentration required for half-maximal activation) is determined. A leftward shift in the force-pCa curve and an increase in pCa50 in the presence of this compound indicate calcium sensitization.

Ex Vivo Experiments

Langendorff-Perfused Heart:

  • Objective: To evaluate the effects of this compound on the global function of an isolated heart.

  • Methodology:

    • Heart Isolation: A guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

    • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.

    • Protocol: After a stabilization period, this compound is infused into the perfusion line at increasing concentrations. Left ventricular pressure, heart rate, and coronary flow are continuously monitored.

    • Data Analysis: Parameters such as left ventricular developed pressure, the maximal rates of pressure development and relaxation (+/- dP/dtmax), and heart rate are analyzed to determine the concentration-response relationship for this compound.

In Vivo Experiments

1. Hemodynamic Assessment in Anesthetized Guinea Pigs:

  • Objective: To determine the in vivo hemodynamic effects of this compound.

  • Methodology:

    • Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. A high-fidelity pressure catheter is advanced into the left ventricle.

    • Protocol: Following a baseline recording period, this compound is administered as an intravenous infusion at escalating doses.

    • Data Acquisition: Arterial blood pressure, left ventricular pressure, and heart rate are continuously recorded.

    • Data Analysis: The effects of this compound on systolic and diastolic blood pressure, heart rate, and indices of cardiac contractility (+dP/dtmax) and relaxation (-dP/dtmax) are quantified.

2. Myocardial Stunning Model in Dogs:

  • Objective: To evaluate the efficacy of this compound in a model of post-ischemic cardiac dysfunction.

  • Methodology:

    • Surgical Preparation: Anesthetized dogs undergo a thoracotomy, and a hydraulic occluder and a flow probe are placed around the left anterior descending coronary artery. Sonimicrometry crystals are implanted in the region supplied by this artery to measure regional myocardial function.

    • Ischemia-Reperfusion Protocol: Myocardial ischemia is induced by occluding the coronary artery for a defined period, followed by reperfusion. This results in a state of "myocardial stunning," where contractile function is depressed despite the restoration of blood flow.

    • Drug Administration: After the induction of stunning, this compound is administered intravenously.

    • Data Analysis: Segmental shortening, a measure of regional contractility, is monitored throughout the experiment to assess the ability of this compound to restore function in the stunned myocardium.

Clinical Development Status

As of the latest available information, there are no active or recently completed clinical trials specifically investigating this compound for cardiac contractility or heart failure listed in major clinical trial registries. Further development status by Orion Pharma is not publicly disclosed.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. This compound is an investigational compound and is not approved for any clinical use.

References

An In-depth Technical Guide to ORM-3819 (CAS: 360794-85-0): A Novel Inodilator for Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational inodilator agent with a unique dual mechanism of action, positioning it as a promising candidate for the treatment of acute heart failure and related cardiovascular conditions. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its evaluation. The core of this document focuses on its dual action as a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor, which synergistically enhance cardiac contractility and promote vasodilation. All quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound (L-6-{4-[N'-(4-Hydroxy-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2H-pyridazin-3-one) is a potent positive inotropic agent.[1] Its therapeutic potential lies in its ability to augment cardiac performance, particularly in conditions of myocardial stunning, through a combination of calcium sensitization of the cardiac contractile machinery and selective inhibition of PDE III.[1] Additionally, this compound exhibits significant vasodilatory effects on coronary arteries, mediated by the activation of voltage-gated potassium channels, leading to hyperpolarization of vascular smooth muscle cells.[2] This multifaceted mechanism of action suggests potential benefits in clinical scenarios requiring both cardiac support and afterload reduction.

Mechanism of Action

This compound exerts its cardiovascular effects through two primary, synergistic pathways:

  • Calcium Sensitization: this compound enhances the sensitivity of the cardiac contractile apparatus to calcium. This is achieved through its binding to cardiac troponin C (cTnC), a key regulatory protein in muscle contraction.[1] By increasing the affinity of troponin C for calcium, this compound augments the force of contraction at any given intracellular calcium concentration, thereby improving myocardial contractility without a significant increase in myocardial oxygen demand.

  • Selective Phosphodiesterase III (PDE III) Inhibition: this compound is a highly potent and selective inhibitor of the PDE III isozyme.[1] PDE III is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3][4] By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac myocytes, elevated cAMP levels contribute to a positive inotropic effect. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[2][3]

The combination of these two mechanisms provides a powerful inotropic and vasodilatory profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/TissueReference
PDE III Inhibition (IC50) 3.88 ± 0.3 nMIn vitro enzyme assay[1]
Ca2+ Sensitization (EC50) 2.88 ± 0.14 µMPermeabilized guinea pig left ventricular myocytes[1]
Ca2+ Sensitization (ΔpCa50) 0.12 ± 0.01Permeabilized guinea pig left ventricular myocytes[1]
Coronary Artery Relaxation (EC50) 41.6 µMIsolated porcine coronary arteries[2]

Table 2: Ex Vivo and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelReference
Increase in +dP/dtmax (EC50) 8.9 ± 1.7 nMLangendorff-perfused guinea pig hearts[1]
Increase in LV Systolic Pressure (EC50) 7.63 ± 1.74 nMLangendorff-perfused guinea pig hearts[1]
Increase in LV +dP/dtmax (EC50) 0.13 ± 0.05 µM/kgHealthy guinea pigs (in vivo)[1]
Improvement in -dP/dtmax (EC50) 0.03 ± 0.02 µM/kgHealthy guinea pigs (in vivo)[1]
Restoration of % Segmental Shortening from 11.0±2.4 to 18.8±3Dog model of myocardial stunning[1]
Change in Resting Membrane Potential 22.8 mV at 120 µMPorcine epicardial coronary artery vascular smooth muscle cells[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

ORM_3819 This compound PDE3 Phosphodiesterase III (PDE III) ORM_3819->PDE3 Inhibition cTnC Cardiac Troponin C (cTnC) ORM_3819->cTnC Binding cAMP cAMP PDE3->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylation Ca_influx Ca2+ Influx Ca_channels->Ca_influx Increased Opening Ca_influx->cTnC Binding Actin_Myosin Actin-Myosin Interaction cTnC->Actin_Myosin Increased Ca2+ Sensitivity Contraction Increased Cardiac Contractility Actin_Myosin->Contraction

Signaling pathway of this compound in cardiac myocytes.
Signaling Pathway of this compound in Vascular Smooth Muscle Cells

ORM_3819 This compound Kv_channels Voltage-gated K+ Channels ORM_3819->Kv_channels Activation Hyperpolarization Hyperpolarization Kv_channels->Hyperpolarization K+ Efflux Vdcc Voltage-dependent Ca2+ Channels Hyperpolarization->Vdcc Closure Ca_influx Decreased Ca2+ Influx Vdcc->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Signaling pathway of this compound in vascular smooth muscle.
Experimental Workflow for Assessing Vasorelaxant Effect

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Porcine Coronary Arteries Rings Cut into 5mm Rings Dissection->Rings Organ_bath Mount Rings in Organ Baths Rings->Organ_bath Contraction Contract with 30mM KCl Organ_bath->Contraction ORM_admin Administer this compound (stepwise concentrations) Contraction->ORM_admin Measurement Measure Isometric Tension ORM_admin->Measurement Calculation Calculate % Relaxation Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Workflow for isolated coronary artery relaxation study.

Experimental Protocols

In Vitro PDE III Inhibition Assay

The inhibitory effect of this compound on PDE III activity was determined using an in vitro enzyme assay. The protocol involves the incubation of the purified PDE III enzyme with its substrate, cAMP, in the presence of varying concentrations of this compound. The amount of cAMP remaining after the reaction is quantified, typically using a scintillation proximity assay or a fluorescence polarization-based method. The IC50 value, representing the concentration of this compound that inhibits 50% of the PDE III activity, is then calculated from the dose-response curve.

Calcium Sensitization in Permeabilized Myocytes

The calcium-sensitizing effect of this compound was assessed in permeabilized myocyte-sized preparations from the left ventricles of guinea pig hearts.[1] The cell membrane is chemically permeabilized (skinned) to allow for direct control of the intracellular calcium concentration. The force of contraction of these myocyte preparations is then measured at various calcium concentrations in the presence and absence of this compound. A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity. The EC50 for calcium sensitization is the concentration of this compound that produces 50% of the maximal increase in calcium sensitivity.

Langendorff-Perfused Heart Model

The ex vivo effects of this compound on cardiac contractility were evaluated using the Langendorff-perfused guinea pig heart model. Hearts are isolated and retrogradely perfused through the aorta with a Krebs-Henseleit solution. A balloon is inserted into the left ventricle to measure intraventricular pressure and derive parameters such as the maximal rate of pressure development (+dP/dtmax) and left ventricular systolic pressure. This compound is administered into the perfusion solution at increasing concentrations, and the dose-dependent effects on cardiac function are recorded.

In Vivo Hemodynamic Studies

In vivo studies in anesthetized healthy guinea pigs and a dog model of myocardial stunning were conducted to evaluate the hemodynamic effects of this compound.[1] For the guinea pig model, a catheter is inserted into the left ventricle to measure pressure and calculate +dP/dtmax and the rate of pressure decrease (-dP/dtmax). This compound is administered intravenously, and dose-response curves are generated. In the dog model of myocardial stunning, a transient coronary artery occlusion is induced to create a region of ischemic but viable myocardium. After reperfusion, the depressed contractile function (% segmental shortening) in this area is measured before and after the administration of this compound to assess its ability to restore myocardial performance.

Isolated Coronary Artery Vasorelaxation

The vasodilatory properties of this compound were studied using isolated porcine coronary artery rings.[2] The arterial rings are mounted in organ baths and pre-contracted with a high concentration of potassium chloride (KCl). This compound is then added to the bath in a cumulative concentration-response manner, and the relaxation of the arterial rings is measured as a percentage of the pre-contraction. The EC50 for vasorelaxation is determined from the resulting concentration-response curve.

Measurement of Transmembrane Potential

The effect of this compound on the membrane potential of vascular smooth muscle cells from porcine epicardial coronary arteries was measured using intracellular microelectrodes.[2] The change in the resting membrane potential upon application of this compound is recorded to determine its hyperpolarizing effect, which is a key mechanism for its vasodilatory action.

Conclusion

This compound is a novel inodilator with a well-defined dual mechanism of action involving calcium sensitization and selective PDE III inhibition. Preclinical studies have demonstrated its potent positive inotropic and vasodilatory effects in a variety of in vitro, ex vivo, and in vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases, particularly acute heart failure. The unique combination of enhancing cardiac contractility while also promoting vasodilation makes this compound a compound of significant interest to the scientific and drug development community.

References

The Pharmacology of Novel Inodilators: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of novel inodilators, focusing on agents with innovative mechanisms of action that offer new therapeutic possibilities for heart failure and other cardiovascular diseases. This guide is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on signaling pathways, experimental methodologies, and comparative pharmacological data.

Introduction to Novel Inodilators

Inodilators are a class of drugs that enhance cardiac contractility (inotropic effect) and promote vasodilation. Traditional inotropes, such as catecholamines and phosphodiesterase (PDE) inhibitors, often increase myocardial oxygen demand and can be pro-arrhythmic. The development of novel inodilators has focused on alternative mechanisms to circumvent these limitations, offering the potential for improved safety and efficacy. This guide will explore the pharmacology of key classes of novel inodilators, including calcium sensitizers, Na+/K+-ATPase inhibitors with SERCA2a agonism, cardiac myosin activators, and newer generation PDE3 inhibitors.

Key Classes of Novel Inodilators and Their Mechanisms of Action

Calcium Sensitizers: Levosimendan

Levosimendan is a first-in-class calcium sensitizer that enhances myocardial contractility by increasing the sensitivity of the contractile apparatus to calcium, without significantly increasing intracellular calcium concentrations.[1] Its primary mechanism involves binding to the cardiac troponin C (cTnC) in a calcium-dependent manner, which stabilizes the Ca2+-bound conformation of cTnC and prolongs the interaction between actin and myosin.[2][3] This leads to an increased force of contraction. Additionally, levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and reducing both preload and afterload.[4]

G cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol Ca_channel L-type Ca2+ Channel Ca Ca2+ Ca_channel->Ca Influx K_ATP_channel ATP-sensitive K+ Channel Troponin_C Troponin C Ca->Troponin_C Binds Actin_Myosin Actin-Myosin Interaction Troponin_C->Actin_Myosin Activates Contraction Contraction Actin_Myosin->Contraction Levosimendan Levosimendan Levosimendan->K_ATP_channel Opens (in vasculature) Levosimendan->Troponin_C Sensitizes to Ca2+

Figure 1: Signaling pathway of Levosimendan.

Na+/K+-ATPase Inhibition and SERCA2a Stimulation: Istaroxime

Istaroxime is a novel inodilator with a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the sarcolemma, leading to a modest increase in intracellular sodium. This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in an increased intracellular calcium concentration and enhanced contractility.[5][6] Uniquely, istaroxime also stimulates the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[7][8] By promoting the reuptake of calcium into the sarcoplasmic reticulum during diastole, SERCA2a stimulation enhances lusitropy (myocardial relaxation) and increases the calcium load available for subsequent contractions.[1][9]

G cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Ca2+ efflux Na_in->NCX Reduces gradient Contraction Contraction Ca_in->Contraction Istaroxime Istaroxime Istaroxime->NaK_ATPase Inhibits SERCA2a SERCA2a Istaroxime->SERCA2a Stimulates SR_Ca SR Ca2+ Store SERCA2a->SR_Ca Increased Ca2+ uptake SR_Ca->Ca_in Increased Ca2+ release for next beat

Figure 2: Dual mechanism of action of Istaroxime.

Cardiac Myosin Activators: Omecamtiv Mecarbil

Omecamtiv mecarbil is a first-in-class selective cardiac myosin activator.[10] It directly targets the cardiac myosin heavy chain and accelerates the rate-limiting step of the cross-bridge cycle, which is the transition of myosin from a weakly-bound to a strongly-bound, force-producing state with actin.[11][12] This increases the number of myosin heads interacting with actin during systole, prolonging the ejection time and enhancing the force of contraction without altering intracellular calcium concentration or myocardial oxygen consumption.[13][14]

G cluster_sarcomere Sarcomere Myosin Myosin Cross_bridge Cross-bridge Cycle Myosin->Cross_bridge Myosin->Cross_bridge Accelerates transition to force-producing state Actin Actin Actin->Cross_bridge Contraction Contraction Cross_bridge->Contraction Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Activates

Figure 3: Mechanism of action of Omecamtiv Mecarbil.

Novel Phosphodiesterase 3 (PDE3) Inhibitors: Adibendan and Toborinone

Adibendan and toborinone are examples of newer generation PDE3 inhibitors. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these drugs increase intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells. In the heart, elevated cAMP leads to activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced contractility. In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.

G cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell cluster_effects Cellular Effects ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3->AMP Inotropy Increased Inotropy (Heart) PKA->Inotropy Vasodilation Vasodilation (Vascular Smooth Muscle) PKA->Vasodilation Novel_PDE3_I Adibendan / Toborinone Novel_PDE3_I->PDE3 Inhibits

Figure 4: Signaling pathway of novel PDE3 inhibitors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the discussed novel inodilators, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Novel Inodilators

DrugTargetAssayPotency (IC50/EC50)Species/Tissue
Levosimendan Cardiac Troponin CCa2+ sensitization in cardiomyocytesEC50: 8.4 nM[15]Guinea pig
PDE3PDE inhibitionIC50: 7.5 nM[15]Guinea pig ventricle
Istaroxime Na+/K+-ATPaseEnzyme inhibitionIC50: 0.11 µM[5][16]Dog kidney
Na+/K+-ATPaseEnzyme inhibitionIC50: 0.43 ± 0.15 µM[5]Dog kidney
Na+/K+-ATPaseEnzyme inhibitionIC50: 407.5 nM[17]-
SERCA2aATPase activity stimulationEC50 (in failing hearts): ~1 nM[18]Dog
Omecamtiv Mecarbil Cardiac MyosinActin-activated ATPaseEC50: 0.52 ± 0.10 µM[19]Human β-cardiac myosin
Cardiac MyosinCa2+ sensitization in cardiomyocytesEC50: 0.08 ± 0.01 µM[20]Rat
Adibendan PDE3Enzyme inhibitionIC50: 2.0 µM[15]Guinea pig heart
Papillary MusclePositive inotropic effectEC50: 1.3 µMGuinea pig
Toborinone PDE3 (platelets)Aggregation inhibitionIC50: 9.7 ± 0.9 µM[21]Human

Table 2: Human Pharmacokinetic Parameters of Novel Inodilators

DrugHalf-life (t1/2)Volume of Distribution (Vd)Clearance (CL)Route of Administration
Levosimendan ~1 hour (parent drug)[22]16.8 L (central)[22]13.3 L/h[22]Intravenous
70-80 hours (active metabolite OR-1896)
Istaroxime Rapidly dissipates post-infusion--Intravenous
Omecamtiv Mecarbil ~18.5 hours[7]275 L (central)11.7 L/hOral, Intravenous
Adibendan ----
Toborinone ---Intravenous

Data for Adibendan and Toborinone human pharmacokinetics are limited in the public domain.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of novel inodilators.

Protocol for Measuring Na+/K+-ATPase Inhibition (Istaroxime)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity.

Principle: The enzymatic activity of Na+/K+-ATPase is quantified by measuring the rate of ATP hydrolysis, determined by the amount of inorganic phosphate (Pi) released. The Na+/K+-ATPase-specific activity is the difference between the total ATPase activity and the activity in the presence of a saturating concentration of a specific inhibitor, such as ouabain.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from dog kidney).

  • Test compound (e.g., Istaroxime) at various concentrations.

  • Ouabain (1 mM stock).

  • Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5).

  • Substrate Solution: 3 mM ATP, 10 mM KCl, and a tracer amount of [γ-32P]ATP.

  • Stop Solution: 30% (v/v) perchloric acid.

  • Ammonium molybdate solution.

  • Reducing agent (e.g., ascorbic acid).

  • Phosphate standards.

  • Scintillation counter or spectrophotometer.

Procedure:

  • Pre-incubate the purified enzyme with a range of test compound concentrations in the assay buffer for 10 minutes at 37°C. Include a control with no inhibitor and a control with 1 mM ouabain.

  • Initiate the reaction by adding the substrate solution.

  • Incubate for 15 minutes at 37°C.

  • Stop the reaction by adding the cold stop solution.

  • Centrifuge to pellet the protein.

  • To determine the amount of 32Pi released, take an aliquot of the supernatant for scintillation counting. Alternatively, for a colorimetric assay, add ammonium molybdate and a reducing agent to the supernatant to form a colored complex and measure absorbance (e.g., at 660 nm).

  • Generate a standard curve with phosphate standards to quantify the amount of Pi released.

  • Calculate Na+/K+-ATPase activity as the difference between total ATPase activity (no inhibitor) and ouabain-insensitive ATPase activity.

  • Plot the percentage of Na+/K+-ATPase inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis Prep_Enzyme Prepare Na+/K+-ATPase Enzyme Incubate Pre-incubate Enzyme with Istaroxime (10 min, 37°C) Prep_Enzyme->Incubate Prep_Inhibitor Prepare Serial Dilutions of Istaroxime Prep_Inhibitor->Incubate Start_Rxn Initiate with [γ-32P]ATP + KCl Incubate->Start_Rxn Incubate_Rxn Incubate (15 min, 37°C) Start_Rxn->Incubate_Rxn Stop_Rxn Stop with Perchloric Acid Incubate_Rxn->Stop_Rxn Separate Separate Pi from ATP Stop_Rxn->Separate Measure Measure 32Pi (Scintillation Counting) Separate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Istaroxime] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Figure 5: Experimental workflow for Na+/K+-ATPase inhibition assay.

Protocol for Measuring SERCA2a Activation (Istaroxime)

Objective: To determine the effect of a test compound on the Ca2+-dependent ATPase activity of SERCA2a.

Principle: The activity of SERCA2a is measured as the rate of ATP hydrolysis in the presence of varying concentrations of Ca2+. The SERCA2a-specific activity is determined as the portion of total ATPase activity that is inhibited by a specific SERCA inhibitor, such as cyclopiazonic acid (CPA).

Materials:

  • Cardiac sarcoplasmic reticulum (SR) microsomes.

  • Test compound (e.g., Istaroxime).

  • Cyclopiazonic acid (CPA, 10 µM).

  • Assay Buffer with varying free Ca2+ concentrations (buffered with EGTA).

  • [γ-32P]ATP.

  • Stop Solution.

  • Scintillation counter.

Procedure:

  • Pre-incubate the SR microsomes with the test compound for 5 minutes at 4°C.

  • Initiate the reaction by adding the microsomes to the assay buffer containing a specific free Ca2+ concentration and [γ-32P]ATP.

  • Incubate for a defined period at 37°C.

  • Stop the reaction.

  • Measure the amount of 32Pi released by scintillation counting.

  • Perform parallel experiments in the presence of 10 µM CPA to determine the CPA-insensitive ATPase activity.

  • Calculate SERCA2a activity as the difference between the total ATPase activity and the CPA-insensitive activity.

  • Construct Ca2+-activation curves by plotting SERCA2a activity against the free Ca2+ concentration.

  • Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ affinity (pCa50 or EC50).[7]

Protocol for Assessing Myofilament Calcium Sensitivity (Levosimendan)

Objective: To determine the effect of a test compound on the Ca2+ sensitivity of force production in cardiac muscle.

Principle: The cell membranes of cardiomyocytes are chemically removed ("skinned"), allowing for direct control of the intracellular environment, including the Ca2+ concentration. The force generated by the myofilaments at different Ca2+ concentrations is measured to construct a force-pCa curve.

Materials:

  • Cardiac muscle tissue (e.g., trabeculae or papillary muscle).

  • Skinning Solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100).

  • Relaxing Solution (pCa 9.0).

  • Activating Solutions with varying Ca2+ concentrations (pCa 6.5 to 4.5).

  • Force transducer and motor apparatus.

  • Microscope with sarcomere length detection.

Procedure:

  • Dissect a small cardiac muscle strip and mount it between a force transducer and a motor.

  • Permeabilize the muscle fibers by incubating in the skinning solution.

  • Set the sarcomere length to a desired value (e.g., 2.2 µm).

  • Sequentially expose the skinned fiber to activating solutions with increasing Ca2+ concentrations.

  • Record the steady-state force at each Ca2+ concentration.

  • Normalize the force at each Ca2+ concentration to the maximum force.

  • Plot the normalized force versus the pCa (-log[Ca2+]).

  • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved), which is a measure of Ca2+ sensitivity.

  • Repeat the procedure in the presence of the test compound (e.g., Levosimendan) to assess its effect on pCa50.[24][25]

G cluster_prep Preparation cluster_measurement Force Measurement cluster_analysis Data Analysis Dissect Dissect Cardiac Muscle Fiber Mount Mount Fiber to Apparatus Dissect->Mount Skin Permeabilize with Triton X-100 Mount->Skin Set_SL Set Sarcomere Length Skin->Set_SL Expose_Ca Sequentially Expose to Solutions of Increasing [Ca2+] Set_SL->Expose_Ca Record_Force Record Steady-State Force Expose_Ca->Record_Force Normalize Normalize Force Record_Force->Normalize Plot Plot Normalized Force vs. pCa Normalize->Plot Determine_pCa50 Determine pCa50 (Hill Equation) Plot->Determine_pCa50

Figure 6: Experimental workflow for assessing myofilament calcium sensitivity.

Protocol for Measuring Cardiac Myosin ATPase Activity (Omecamtiv Mecarbil)

Objective: To determine the effect of a test compound on the actin-activated ATPase activity of cardiac myosin.

Principle: The rate of ATP hydrolysis by purified cardiac myosin is measured in the presence of actin. An increase in the ATPase rate indicates activation of the myosin motor.

Materials:

  • Purified human β-cardiac myosin subfragment 1 (S1).

  • Actin.

  • Test compound (e.g., Omecamtiv Mecarbil).

  • Assay Buffer.

  • ATP.

  • A method to detect Pi release (e.g., colorimetric assay or fluorescence-based phosphate sensor).

Procedure:

  • Incubate varying concentrations of the test compound with cardiac myosin S1 and actin in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Measure the rate of Pi release over time.

  • Plot the ATPase activity versus the test compound concentration.

  • Determine the EC50, the concentration of the compound that produces 50% of the maximal activation.[26]

Protocol for Measuring Phosphodiesterase (PDE) Inhibition (Adibendan, Toborinone)

Objective: To determine the IC50 of a test compound for a specific PDE isozyme.

Principle: The activity of a purified PDE enzyme is measured by quantifying the hydrolysis of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate.

Materials:

  • Purified PDE3 enzyme.

  • Test compound (e.g., Adibendan or Toborinone).

  • [3H]cAMP or [3H]cGMP.

  • Snake venom nucleotidase.

  • Anion exchange resin (e.g., Dowex).

  • Scintillation counter.

Procedure:

  • Incubate the PDE enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the radiolabeled cyclic nucleotide.

  • Incubate for a defined time at 30°C.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside.

  • Separate the unreacted cyclic nucleotide from the radiolabeled nucleoside using an anion exchange resin (the charged cyclic nucleotide binds to the resin, while the uncharged nucleoside does not).

  • Quantify the amount of radiolabeled nucleoside in the supernatant by scintillation counting.

  • Calculate the percentage of PDE inhibition at each compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.[27][28]

Conclusion

The field of inodilator pharmacology is rapidly evolving, with novel agents targeting distinct molecular pathways to enhance cardiac performance. Calcium sensitizers like levosimendan, dual-action drugs like istaroxime, cardiac myosin activators such as omecamtiv mecarbil, and new generation PDE3 inhibitors represent significant advancements over traditional inotropes. This technical guide provides a foundational resource for researchers and drug developers, offering a comparative overview of their mechanisms, quantitative pharmacology, and the experimental methodologies used for their characterization. Further research into these and other novel inodilators holds the promise of developing safer and more effective therapies for heart failure.

References

Methodological & Application

ORM-3819: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORM-3819 is a novel investigational drug candidate with a dual mechanism of action, positioning it as a potential therapeutic agent for cardiovascular conditions. In vitro studies have demonstrated its activity as both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, based on published research. The protocols herein describe methods to assess its potency and efficacy in relevant biochemical and cellular assays.

Introduction

This compound exerts its cardiotonic effects through two synergistic mechanisms. Firstly, it enhances the sensitivity of the cardiac contractile apparatus to calcium by binding to cardiac troponin C (cTnC). Secondly, it selectively inhibits phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). The inhibition of PDE III leads to an increase in intracellular cAMP levels, further contributing to a positive inotropic effect. These combined actions result in an augmentation of cardiac contractility.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro pharmacological data for this compound.

ParameterValueAssay System
PDE III Inhibition
IC503.88 ± 0.3 nMIn vitro phosphodiesterase enzyme assay
Calcium Sensitization
EC502.88 ± 0.14 µMPermeabilized guinea pig left ventricular myocytes
ΔpCa500.12 ± 0.01Permeabilized guinea pig left ventricular myocytes

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Phosphodiesterase III (PDE III) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE III enzyme activity.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP analog by the PDE III enzyme. The decrease in fluorescence polarization upon substrate hydrolysis is monitored.

Materials:

  • Human recombinant PDE III enzyme

  • Fluorescein-labeled cAMP substrate (e.g., FP-cAMP)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • This compound stock solution (in DMSO)

  • 384-well microplates, black, low-volume

  • Plate reader capable of fluorescence polarization detection

Workflow:

PDE3_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents serial_dilution Prepare Serial Dilutions of this compound in DMSO prep_reagents->serial_dilution add_compound Add this compound Dilutions to Microplate Wells serial_dilution->add_compound add_enzyme Add PDE III Enzyme to Wells add_compound->add_enzyme pre_incubate Pre-incubate at Room Temperature (e.g., 15 minutes) add_enzyme->pre_incubate add_substrate Add Fluorescent cAMP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at Room Temperature (e.g., 60 minutes) add_substrate->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the PDE III inhibition fluorescence polarization assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 2 µL) of the diluted this compound or vehicle (DMSO) to the wells of a 384-well microplate.

  • Add the PDE III enzyme solution to each well and mix gently.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorescein-labeled cAMP substrate to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Sensitization Assay in Permeabilized Myocytes

Objective: To determine the EC50 and the shift in calcium sensitivity (ΔpCa50) induced by this compound in cardiac muscle fibers.

Principle: This assay utilizes chemically permeabilized ("skinned") cardiac myocytes, which allows for direct control of the intracellular calcium concentration. The force generated by the myocytes at different calcium concentrations, in the presence and absence of the test compound, is measured to assess calcium sensitization.

Materials:

  • Isolated guinea pig left ventricular myocytes

  • Permeabilization solution (e.g., containing saponin or Triton X-100)

  • A series of buffered solutions with varying free calcium concentrations (pCa solutions)

  • This compound stock solution (in DMSO)

  • Force transducer and data acquisition system

  • Microscope for cell dimension measurement

Workflow:

Ca_Sensitization_Workflow start Start isolate_myocytes Isolate Left Ventricular Myocytes from Guinea Pig Heart start->isolate_myocytes permeabilize Permeabilize Myocytes (e.g., with Saponin) isolate_myocytes->permeabilize attach_myocyte Attach a Single Permeabilized Myocyte to Force Transducer permeabilize->attach_myocyte baseline_force Establish Baseline Force-pCa Relationship (Control) attach_myocyte->baseline_force add_orm3819 Incubate Myocyte with This compound Solution baseline_force->add_orm3819 treatment_force Determine Force-pCa Relationship in the Presence of this compound add_orm3819->treatment_force analyze_data Analyze Data: Calculate EC50 and ΔpCa50 treatment_force->analyze_data end End analyze_data->end

Caption: Workflow for the calcium sensitization assay in permeabilized myocytes.

Procedure:

  • Isolate single left ventricular myocytes from a guinea pig heart using standard enzymatic digestion protocols.

  • Permeabilize the myocytes by brief exposure to a solution containing a mild detergent (e.g., saponin). This removes the sarcolemma, allowing direct access to the myofilaments.

  • Attach a single permeabilized myocyte between a force transducer and a fixed point in a temperature-controlled experimental chamber.

  • Establish a baseline force-pCa relationship by sequentially perfusing the myocyte with solutions of increasing calcium concentrations (from pCa 9.0 to pCa 4.5) and recording the steady-state force at each concentration.

  • Wash the myocyte with a relaxing solution (pCa 9.0).

  • Incubate the myocyte with a solution containing a fixed concentration of this compound.

  • Repeat the process of perfusing with solutions of increasing calcium concentrations in the presence of this compound to generate a second force-pCa curve.

  • Repeat steps 5-7 for a range of this compound concentrations.

  • Data Analysis:

    • Normalize the force data to the maximum force generated at saturating calcium (pCa 4.5).

    • Plot the normalized force against pCa for both control and this compound-treated conditions.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is achieved) for each condition.

    • Calculate the shift in calcium sensitivity (ΔpCa50) as pCa50 (this compound) - pCa50 (control).

    • Plot the ΔpCa50 values against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Conclusion

The in vitro pharmacological profile of this compound demonstrates a dual mechanism of action involving calcium sensitization and selective PDE III inhibition. The protocols outlined in this document provide a framework for the characterization of this compound and similar compounds. These assays are crucial for understanding the molecular and cellular mechanisms underlying the pharmacological effects of such agents and are essential for their preclinical development.

Application Notes and Protocols for ORM-3819 in Isolated Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational drug candidate with a dual mechanism of action, exhibiting properties of both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor. This unique pharmacological profile makes it a compound of interest for the treatment of heart failure and other cardiac conditions characterized by reduced contractility. In isolated heart models, such as the Langendorff-perfused heart, this compound has been shown to be a potent positive inotropic agent, enhancing cardiac contractility.

These application notes provide detailed protocols and data for the use of this compound in isolated heart preparations, specifically focusing on the Langendorff perfusion of guinea pig hearts, a model in which its effects have been well-characterized.

Mechanism of Action

This compound enhances cardiac contractility through two primary mechanisms:

  • Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), increasing the sensitivity of the myofilaments to calcium. This allows for a greater force of contraction at any given intracellular calcium concentration, improving cardiac efficiency without significantly increasing myocardial oxygen demand.

  • Selective PDE III Inhibition: By selectively inhibiting phosphodiesterase III, an enzyme that degrades cyclic adenosine monophosphate (cAMP), this compound leads to an accumulation of cAMP in cardiomyocytes. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling, leading to enhanced calcium influx and release from the sarcoplasmic reticulum, further augmenting contractility.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from in vitro and isolated heart studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay System
PDE III Inhibition (IC50)3.88 ± 0.3 nMIn vitro enzyme assay
Ca2+-Sensitizing Effect (EC50)2.88 ± 0.14 µMPermeabilized guinea pig left ventricular myocytes

Data sourced from Nagy et al. (2016).

Table 2: Hemodynamic Effects of this compound in Langendorff-Perfused Guinea Pig Hearts

ParameterEC50
Increase in +dP/dtmax8.9 ± 1.7 nM
Increase in Left Ventricular Systolic Pressure7.63 ± 1.74 nM

Data sourced from Nagy et al. (2016).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Krebs-Henseleit buffer (see Protocol 2 for composition)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM):

    • This compound is soluble in DMSO at a concentration of 30 mg/mL.

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound (L-6-{4-[N'-(4-Hydroxi-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2 H-pyridazin-3-one) is 397.38 g/mol .

    • Dissolve the weighed this compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations for the dose-response curve.

    • It is recommended to prepare working solutions fresh for each experiment.

    • Note: The final concentration of DMSO in the perfusate should be kept low (typically ≤ 0.1%) to avoid solvent effects on cardiac function. A vehicle control group with the corresponding DMSO concentration should always be included in the experimental design.

Protocol 2: Langendorff Perfusion of Guinea Pig Heart and Administration of this compound

Materials and Equipment:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Heparin

  • Pentobarbital sodium (or other suitable anesthetic)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • 95% O2 / 5% CO2 gas mixture

  • Pressure transducer and data acquisition system

  • Peristaltic pump

  • Water bath

  • Surgical instruments

Krebs-Henseleit Buffer Composition (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25

  • Glucose: 11

  • The solution should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

Procedure:

  • Animal Preparation:

    • Administer heparin (1000 IU/kg, i.p.) to the guinea pig 15-20 minutes before anesthesia to prevent blood clotting.

    • Anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

    • Perform a thoracotomy to expose the heart.

  • Heart Isolation and Cannulation:

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.

    • Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus.

    • Secure the aorta to the cannula with a ligature.

  • Langendorff Perfusion Setup and Stabilization:

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg).

    • Ensure that the coronary arteries are being perfused, which is indicated by the heart regaining a pink color and resuming spontaneous contractions.

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure.

    • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).

  • This compound Administration (Dose-Response Curve):

    • After the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the vehicle (DMSO) for a baseline recording period (e.g., 10-15 minutes).

    • Administer this compound in a cumulative or non-cumulative manner by switching the perfusion to buffers containing increasing concentrations of the compound.

    • Based on the reported EC50 values, a suggested concentration range for a dose-response curve would be from 1 nM to 1 µM.

    • Allow the heart to equilibrate at each concentration for a sufficient period (e.g., 10-15 minutes) until a stable response is observed before introducing the next concentration.

    • Continuously record hemodynamic parameters throughout the experiment.

  • Data Analysis:

    • Measure baseline values for LVDP and +dP/dtmax during the vehicle perfusion period.

    • For each concentration of this compound, determine the percentage increase in LVDP and +dP/dtmax relative to the baseline.

    • Plot the percentage change against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response, using appropriate pharmacological software.

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

ORM3819_Signaling cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase III (PDE3) Contractility Increased Contractility PKA->Contractility Phosphorylates contractile proteins ORM3819 This compound ORM3819->PDE3 Inhibits cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to AMP 5'-AMP PDE3->AMP Degrades Ca_Sensitization Ca2+ Sensitization Ca_Sensitization->Contractility Enhances cTnC->Ca_Sensitization Mediates

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Langendorff Perfusion with this compound

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion Protocol cluster_data Data Acquisition & Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Heparin) Heart_Isolation 2. Heart Isolation & Cannulation Animal_Prep->Heart_Isolation Stabilization 3. Stabilization (20-30 min) Heart_Isolation->Stabilization Vehicle 4. Vehicle Control (10-15 min) Stabilization->Vehicle ORM3819_Admin 5. This compound Administration (Cumulative Doses) Vehicle->ORM3819_Admin Data_Acquisition 6. Continuous Hemodynamic Monitoring ORM3819_Admin->Data_Acquisition Data_Analysis 7. Dose-Response Analysis (EC50 Calculation) Data_Acquisition->Data_Analysis

Application Notes and Protocols for ORM-3819 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of ORM-3819, a novel inodilator, in animal models. The following protocols and data are derived from published animal studies and are intended to guide researchers in designing their own experiments.

Overview of this compound

This compound is a novel chemical entity characterized as a potent positive inotropic agent.[1] Its mechanism of action involves a dual pathway: sensitization of cardiac troponin C (cTnC) to calcium and selective inhibition of the phosphodiesterase III (PDE III) isozyme.[1] This combined action leads to an increase in cardiac contractility and vasodilation, making it a potential therapeutic agent for conditions such as acute and advanced heart failure.[2][3][4] Preclinical studies have demonstrated its efficacy in both healthy animals and models of cardiac dysfunction.[1]

Quantitative Data from Animal Studies

The following table summarizes the key quantitative data from in vivo animal studies of this compound.

Animal ModelAdministration RouteDosage (EC50)Pharmacodynamic EffectReference
Healthy Guinea PigIntravenous0.13 ± 0.05 µM/kgIncreased maximal rate of left ventricular pressure development (+dP/dtmax)[1]
Healthy Guinea PigIntravenous0.03 ± 0.02 µM/kgImproved rate of left ventricular pressure decrease (-dP/dtmax)[1]
Dog (Myocardial Stunning Model)IntravenousNot specifiedRestored depressed LV+dP/dtmax and improved segmental shortening[1]

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Healthy Guinea Pigs

This protocol is based on the methodology described by Nagy et al. (2016).

Objective: To determine the dose-dependent effects of intravenously administered this compound on cardiac function in healthy guinea pigs.

Animals: Healthy guinea pigs of either sex.

Procedure:

  • Anesthetize the animals.

  • Insert a catheter into a suitable vein (e.g., jugular vein) for intravenous administration of this compound.

  • Insert a pressure-transducing catheter into the left ventricle via the carotid artery to measure left ventricular pressure.

  • Allow the animal to stabilize.

  • Administer increasing doses of this compound intravenously.

  • Continuously record left ventricular pressure to determine the maximal rate of pressure development (+dP/dtmax) and the maximal rate of pressure decrease (-dP/dtmax).

  • Calculate the half-maximal effective concentration (EC50) for each parameter.

In Vivo Assessment in a Canine Model of Myocardial Stunning

This protocol is based on the methodology described by Nagy et al. (2016).

Objective: To evaluate the efficacy of this compound in restoring cardiac function in a dog model of myocardial stunning.

Animals: Mongrel dogs of either sex.

Procedure:

  • Anesthetize the animals and institute mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Induce a 15-minute period of regional myocardial ischemia by occluding the left anterior descending coronary artery, followed by reperfusion to induce myocardial stunning.

  • Measure baseline left ventricular pressure and segmental shortening in the ischemic area.

  • Administer this compound intravenously.

  • Continuously monitor left ventricular pressure (+dP/dtmax) and segmental shortening to assess the restorative effects of the compound.

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the dual mechanism of action of this compound, leading to its inotropic and vasodilatory effects.

ORM3819_Mechanism cluster_cardiomyocyte Cardiomyocyte cluster_smooth_muscle Vascular Smooth Muscle ORM3819 This compound cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to PDE3 Phosphodiesterase III (PDE III) ORM3819->PDE3 Inhibits PDE3_sm Phosphodiesterase III (PDE III) ORM3819->PDE3_sm Inhibits Ca_sens Increased Ca2+ Sensitivity cTnC->Ca_sens Contraction Increased Contractility (Inotropy) Ca_sens->Contraction cAMP Increased cAMP PDE3->cAMP Degrades cAMP->Contraction cAMP_sm Increased cAMP PDE3_sm->cAMP_sm Degrades Vasodilation Vasodilation cAMP_sm->Vasodilation

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram outlines the general workflow for assessing the cardiovascular effects of this compound in an animal model.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep stabilization Stabilization Period animal_prep->stabilization baseline Baseline Data Collection (e.g., LV Pressure, +dP/dtmax) stabilization->baseline drug_admin This compound Administration (Intravenous) baseline->drug_admin data_collection Continuous Pharmacodynamic Data Collection drug_admin->data_collection analysis Data Analysis (e.g., EC50 Calculation) data_collection->analysis end End analysis->end

Caption: In vivo cardiovascular assessment workflow.

References

ORM-3819 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational cardiotonic agent with a dual mechanism of action, making it a compound of significant interest for cardiovascular research. It is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a calcium (Ca²⁺) sensitizer that binds to cardiac troponin C (cTnC). This combined action results in a positive inotropic effect, enhancing cardiac contractility. These application notes provide an overview of this compound's solubility, preparation for experiments, and its signaling pathways, along with detailed protocols for its use in preclinical research settings.

Physicochemical Properties and Solubility

This compound is available as a light orange to dark orange powder. For experimental purposes, it is crucial to ensure proper solubilization to achieve accurate and reproducible results.

Table 1: Solubility of this compound

SolventConcentrationAppearanceReference
Dimethyl Sulfoxide (DMSO)30 mg/mLClear

Note: For most biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Mechanism of Action and Signaling Pathways

This compound exerts its cardiotonic effects through two primary mechanisms:

  • Selective Phosphodiesterase III (PDE III) Inhibition: PDE III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels. In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins, leading to an increase in intracellular Ca²⁺ concentration and enhanced cardiac muscle contraction.

  • Calcium Sensitization of Cardiac Troponin C (cTnC): this compound directly binds to cTnC, a key protein in the cardiac contractile apparatus. This binding increases the sensitivity of the myofilaments to Ca²⁺, meaning that less Ca²⁺ is required to initiate and sustain muscle contraction. This mechanism contributes to the positive inotropic effect without significantly increasing myocardial oxygen consumption.

The dual mechanism of this compound is depicted in the following signaling pathway diagram:

ORM3819_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_myofilament Myofilament beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE III Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates (Activates) AMP AMP PDE3->AMP Degrades ORM3819 This compound ORM3819->PDE3 Inhibits cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to & Sensitizes Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_release Ca²⁺ Release Ca_influx->Ca_release Induces (CICR) SR Sarcoplasmic Reticulum (SR) Ca_release->cTnC Binds to Contraction Muscle Contraction cTnC->Contraction

Caption: Dual signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder vial and DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 30 mg/mL stock solution.

  • Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

In Vitro Assay for Ca²⁺ Sensitization in Permeabilized Cardiac Myocytes

Objective: To determine the Ca²⁺-sensitizing effect of this compound in isolated cardiac muscle preparations. This protocol is adapted from methodologies described in the literature.

Materials:

  • Isolated left ventricular tissue from a suitable animal model (e.g., guinea pig)

  • Permeabilization solution (e.g., containing saponin or Triton X-100)

  • Relaxing solution (low Ca²⁺)

  • Activating solutions with varying Ca²⁺ concentrations

  • This compound stock solution

  • Force transducer and data acquisition system

Experimental Workflow:

InVitro_Workflow start Start tissue_prep Isolate Left Ventricular Myocyte Preparations start->tissue_prep permeabilize Permeabilize Myocytes (e.g., with Saponin) tissue_prep->permeabilize mount Mount Preparations on Force Transducer permeabilize->mount relax Equilibrate in Relaxing Solution mount->relax pCa_curve_baseline Generate Baseline pCa-Tension Curve relax->pCa_curve_baseline incubate_orm Incubate with this compound pCa_curve_baseline->incubate_orm pCa_curve_orm Generate pCa-Tension Curve with this compound incubate_orm->pCa_curve_orm analyze Analyze Data: Calculate ΔpCa₅₀ and EC₅₀ pCa_curve_orm->analyze end End analyze->end

Application Notes and Protocols for Measuring Calcium Sensitivity with ORM-3819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel cardiotonic agent with a dual mechanism of action, making it a compound of significant interest in cardiovascular research and drug development. It functions as both a calcium sensitizer by binding to cardiac troponin C (cTnC) and as a selective inhibitor of phosphodiesterase III (PDE III).[1][2] This dual action enhances cardiac contractility, not by increasing intracellular calcium concentration, but by sensitizing the myofilaments to existing calcium levels and modulating cyclic nucleotide signaling pathways. These characteristics suggest its potential as a therapeutic agent for conditions like heart failure.

These application notes provide detailed protocols for utilizing this compound to study and measure calcium sensitivity in cardiac muscle preparations. The included methodologies are based on established techniques and data from published studies on this compound.

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • Calcium Sensitization: this compound directly binds to cardiac troponin C (cTnC), a key protein in the regulation of muscle contraction.[1] This binding increases the affinity of cTnC for calcium ions. As a result, the myofilaments are activated at lower calcium concentrations, leading to an increased force of contraction for a given amount of intracellular calcium. This mechanism is particularly advantageous as it avoids the potential arrhythmogenic effects associated with increasing intracellular calcium levels.

  • Selective PDE III Inhibition: this compound is a potent and selective inhibitor of phosphodiesterase III (PDE III).[1] PDE III is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound leads to an accumulation of cAMP in cardiac myocytes. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. This contributes to a positive inotropic effect.

The combination of these two mechanisms results in a potent augmentation of cardiac contractile performance.

Signaling Pathways

The signaling pathways affected by this compound are depicted below.

ORM3819_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_myofilament Myofilament ORM3819_ext This compound (extracellular) AC Adenylyl Cyclase ORM3819_ext->AC Enters Cell ORM3819_intra This compound (intracellular) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE III cAMP->PDE3 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE3->AMP Degrades PKA_active PKA (active) PKA_inactive->PKA_active Ca_handling Ca²⁺ Handling Proteins (e.g., L-type Ca²⁺ channels, Phospholamban) PKA_active->Ca_handling Phosphorylates ORM3819_intra->PDE3 Inhibits ORM3819_myo This compound Ca2_ion Ca²⁺ cTnC Cardiac Troponin C (cTnC) Ca2_ion->cTnC Binds cTnI Troponin I cTnC->cTnI Conformational Change Tropomyosin Tropomyosin cTnI->Tropomyosin Moves Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites Myosin Myosin Actin->Myosin Interaction Contraction Muscle Contraction Myosin->Contraction ORM3819_myo->cTnC Sensitizes Permeabilized_Myocyte_Workflow start Isolate Cardiac Myocytes permeabilize Permeabilize with Detergent (e.g., Triton X-100) start->permeabilize attach Attach Myocyte to Force Transducer and Length Controller permeabilize->attach relax Superfuse with Relaxing Solution (low Ca²⁺) attach->relax activate Sequentially Superfuse with Activating Solutions (increasing [Ca²⁺]) with and without this compound relax->activate measure Measure Steady-State Force at Each [Ca²⁺] activate->measure analyze Construct Force-pCa Curves and Determine pCa₅₀ and Hill Coefficient measure->analyze end Data Analysis analyze->end Langendorff_Workflow start Isolate Heart cannulate Cannulate Aorta and Mount on Langendorff Apparatus start->cannulate perfuse Retrograde Perfusion with Oxygenated Krebs-Henseleit Buffer cannulate->perfuse stabilize Allow for Stabilization Period perfuse->stabilize instrument Insert Intraventricular Balloon to Measure Left Ventricular Pressure stabilize->instrument baseline Record Baseline Hemodynamic Parameters (+dP/dt, -dP/dt, LVSP, HR) instrument->baseline administer Administer this compound into the Perfusate at Increasing Concentrations baseline->administer record Continuously Record Hemodynamic Parameters administer->record end Data Analysis record->end

References

Application Notes and Protocols for Experimental Models of Heart Failure Using ORM-3819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a novel investigational inodilator with a dual mechanism of action, functioning as both a calcium sensitizer and a selective phosphodiesterase III (PDE III) inhibitor.[1] This unique pharmacological profile suggests its potential as a therapeutic agent for heart failure by enhancing cardiac contractility and promoting vasodilation. These application notes provide a comprehensive overview of the experimental use of this compound in preclinical models of heart failure, including detailed protocols and quantitative data to guide further research and development.

Mechanism of Action

This compound exerts its effects on cardiac and vascular smooth muscle through two primary pathways:

  • Calcium Sensitization: this compound binds to cardiac troponin C (cTnC), increasing its sensitivity to calcium.[1] This enhances the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism that may reduce the risk of arrhythmias associated with other inotropic agents.[2][3][4]

  • Selective PDE III Inhibition: By selectively inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][2] Increased cAMP levels in cardiac muscle cells contribute to a positive inotropic effect, while in vascular smooth muscle cells, it leads to vasodilation.[5]

These combined actions result in improved cardiac performance and reduced cardiac workload, making this compound a promising candidate for the treatment of heart failure.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in various experimental models.

Table 1: In Vitro Effects of this compound on Cardiac Preparations

ParameterExperimental ModelKey FindingsReference
PDE III Inhibition (IC50) In vitro enzyme assays3.88 ± 0.3 nM[1]
Ca2+-Sensitizing Effect (EC50) Permeabilized myocyte-sized preparations (guinea pig)2.88 ± 0.14 μM[1]
Change in pCa50 Permeabilized myocyte-sized preparations (guinea pig)0.12 ± 0.01[1]
LV +dP/dtmax (EC50) Langendorff-perfused guinea pig hearts8.9 ± 1.7 nM[1]
LV Systolic Pressure (EC50) Langendorff-perfused guinea pig hearts7.63 ± 1.74 nM[1]

Table 2: In Vivo Hemodynamic Effects of this compound

ParameterExperimental ModelKey FindingsReference
LV +dP/dtmax (EC50) Healthy guinea pigs0.13 ± 0.05 μM/kg (intravenous)[1]
LV -dP/dtmax (EC50) Healthy guinea pigs0.03 ± 0.02 μM/kg (intravenous)[1]
% Segmental Shortening (%SS) Dog model of myocardial stunningRestored from 11.0 ± 2.4 to 18.8 ± 3[1]

Table 3: Vasodilatory Effects of this compound

ParameterExperimental ModelKey FindingsReference
Relaxation (EC50) Isolated porcine coronary arteries72.2 μM[6]
Maximum Relaxation Isolated porcine coronary arteries58.1%[6]
Maximum Hyperpolarization Isolated porcine coronary arteries22.6 ± 0.81 mV at 120 μM

Experimental Protocols

Canine Model of Myocardial Stunning

This model is used to evaluate the efficacy of this compound in a setting of post-ischemic myocardial dysfunction.

Protocol:

  • Animal Preparation: Anesthetize adult mongrel dogs of either sex. Maintain anesthesia with an appropriate agent (e.g., pentobarbital). Ventilate the animals mechanically.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery. Place a temporary occluder around the LAD.

  • Induction of Myocardial Stunning: Occlude the LAD for 20 minutes, followed by 30 minutes of reperfusion.[7][8] This duration of ischemia is sufficient to induce myocardial stunning without causing significant infarction.[9][10]

  • Drug Administration: Administer this compound intravenously at the desired doses.

  • Hemodynamic Monitoring: Continuously record electrocardiogram (ECG), left ventricular pressure (LVP), and the maximum rate of LVP rise (+dP/dtmax) and fall (-dP/dtmax). Measure regional myocardial function using techniques such as sonomicrometry to determine segmental shortening.

  • Data Analysis: Compare hemodynamic parameters before and after drug administration to assess the effects of this compound on myocardial contractility and relaxation in the stunned myocardium.

Langendorff-Perfused Guinea Pig Heart

This ex vivo model allows for the assessment of the direct cardiac effects of this compound, independent of systemic neurohumoral influences.

Protocol:

  • Animal Preparation: Heparinize and anesthetize a guinea pig.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion Setup: Mount the heart on a Langendorff apparatus via cannulation of the aorta.[11][12] Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Instrumentation: Insert a balloon into the left ventricle to measure isovolumetric pressure. Place electrodes to record an ECG.

  • Stabilization: Allow the heart to stabilize for a period of at least 30 minutes.[13]

  • Drug Administration: Introduce this compound into the perfusate at increasing concentrations.

  • Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate, coronary flow, and +dP/dtmax.

  • Data Analysis: Construct concentration-response curves to determine the potency (EC50) of this compound for its inotropic effects.

Permeabilized Cardiac Myocyte Preparations

This in vitro model is used to investigate the direct effects of this compound on the contractile machinery of cardiac cells.

Protocol:

  • Myocyte Isolation: Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.[14]

  • Permeabilization: Chemically permeabilize the myocyte cell membranes (e.g., with saponin or Triton X-100) to allow for the direct application of substances to the myofilaments.[1][6][15]

  • Experimental Setup: Mount the permeabilized myocytes in an experimental chamber and superfuse with solutions containing varying concentrations of Ca2+ and this compound.

  • Force Measurement: Measure the force generated by the myocytes at different Ca2+ concentrations in the presence and absence of this compound.

  • Data Analysis: Determine the Ca2+ sensitivity of the myofilaments (pCa50) and the effect of this compound on this parameter to quantify its calcium-sensitizing effect.

Visualizations

Signaling_Pathway_of_ORM_3819 cluster_membrane Cardiomyocyte Sarcolemma cluster_sarcoplasm Sarcoplasm Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE3 PDE III L_type_Ca_Channel L-type Ca2+ Channel PKA->L_type_Ca_Channel Phosphorylates Ca_in Ca2+ Influx L_type_Ca_Channel->Ca_in Troponin_C Troponin C Ca_in->Troponin_C Binds to AMP AMP PDE3->AMP Degrades cAMP to ORM_3819 This compound ORM_3819->PDE3 Inhibits ORM_3819->Troponin_C Binds to Ca_Sensitization Ca2+ Sensitization Contraction Myofilament Contraction Ca_Sensitization->Contraction Enhances Troponin_C->Ca_Sensitization Troponin_C->Contraction Initiates

Caption: Signaling Pathway of this compound in Cardiomyocytes.

Experimental_Workflow_Canine_Stunning A Anesthetize & Ventilate Dog B Perform Left Thoracotomy A->B C Isolate LAD Coronary Artery B->C D Induce Myocardial Stunning (20 min LAD Occlusion) C->D E Reperfusion (30 min) D->E F Administer this compound (i.v.) E->F G Monitor Hemodynamics (ECG, LVP, dP/dt, %SS) F->G H Analyze Data G->H

Caption: Canine Myocardial Stunning Experimental Workflow.

Experimental_Workflow_Langendorff A Anesthetize Guinea Pig B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Retrograde Perfusion with Krebs-Henseleit Buffer C->D E Instrument for Monitoring (LV Balloon, ECG) D->E F Stabilize Heart (30 min) E->F G Administer this compound in Perfusate F->G H Record Cardiac Parameters (LVDP, HR, CF, dP/dt) G->H I Analyze Data H->I

Caption: Langendorff-Perfused Heart Experimental Workflow.

References

Application Notes and Protocols for Evaluating PDE III Inhibition by ORM-3819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-3819 is a pharmacological agent identified as a selective inhibitor of Phosphodiesterase III (PDE III), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects, including positive inotropic actions in cardiac muscle and vasodilation in smooth muscle. These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against PDE III, summarizing key quantitative data and illustrating the relevant signaling pathways.

Quantitative Data Summary

ParameterSpeciesTissue/SystemValueDescription
EC50 Guinea PigHealthy (in vivo)0.13 ± 0.05 µM/kgIncrease in LV+dP/dtmax (a measure of myocardial contractility)
EC50 Guinea PigHealthy (in vivo)0.03 ± 0.02 µM/kgImprovement in the rate of LV pressure decrease (-dP/dtmax)
EC50 PorcineIsolated Coronary Arteries72.2 µMRelaxation of vascular smooth muscle

Signaling Pathways

The inhibition of PDE III by this compound modulates the cAMP signaling cascade, which has distinct effects in cardiac and vascular smooth muscle cells.

PDE III Signaling Pathway in Cardiomyocytes

PDE3_Signaling_Cardiomyocyte cluster_membrane extracellular Extracellular Space membrane intracellular Intracellular Space beta_AR β-Adrenergic Receptor Gs Gs beta_AR->Gs Agonist binding AC Adenylyl Cyclase (AC) Gs->AC Gi (inhibitory) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE III cAMP->PDE3 Substrate Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates (activates) PLN Phospholamban (PLN) PKA->PLN Phosphorylates (inhibits PLN) Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx RyR Ryanodine Receptor (RyR) Ca_ion->RyR Induces Ca²⁺ release Contraction Increased Contraction Ca_ion->Contraction SR Sarcoplasmic Reticulum (SR) SR->RyR SERCA SERCA2a PLN->SERCA Inhibits SERCA->SR Ca²⁺ uptake AMP AMP PDE3->AMP Hydrolyzes ORM3819 This compound ORM3819->PDE3 Inhibits

Caption: PDE III signaling in cardiomyocytes.

PDE III Signaling Pathway in Vascular Smooth Muscle Cells

PDE3_Signaling_VSMC cluster_membrane extracellular Extracellular Space membrane intracellular Intracellular Space Receptor GPCR (e.g., β₂-AR) Gs Gs Receptor->Gs Agonist binding AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE III cAMP->PDE3 Substrate MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (inhibits) MLC_P Phosphorylated MLC MLCK->MLC_P Phosphorylates Relaxation Relaxation MLCK->Relaxation MLC Myosin Light Chain (MLC) MLC->MLCK Contraction Contraction MLC_P->Contraction AMP AMP PDE3->AMP Hydrolyzes ORM3819 This compound ORM3819->PDE3 Inhibits

Caption: PDE III signaling in vascular smooth muscle.

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of this compound against PDE III. These methods can be adapted to either PDE3A or PDE3B isoforms.

Protocol 1: Fluorescence Polarization (FP)-Based PDE III Inhibition Assay

This assay measures the hydrolysis of a fluorescently labeled cAMP analog by PDE III.

Workflow Diagram:

FP_Assay_Workflow Start Start Prep_ORM Prepare this compound Serial Dilutions Start->Prep_ORM Dispense Dispense this compound, Controls, and PDE3 Enzyme to Plate Prep_ORM->Dispense Pre_Incubate Pre-incubate Dispense->Pre_Incubate Add_Substrate Add Fluorescent cAMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (Enzymatic Reaction) Add_Substrate->Incubate Add_Binder Add Binding Agent (Stops Reaction) Incubate->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Read_FP->Analyze End End Analyze->End

Caption: Fluorescence polarization assay workflow.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Binding Agent (specific for the assay kit)

  • This compound

  • DMSO (for dissolving this compound)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PDE Assay Buffer to the desired final concentrations.

  • Assay Setup:

    • Add diluted this compound or vehicle (for control wells) to the microplate wells.

    • Add PDE3 enzyme to all wells except the "no enzyme" control.

    • Include "no inhibitor" control wells containing enzyme and vehicle.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorescent cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add the Binding Agent to all wells to stop the reaction.

  • Detection: Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Colorimetric PDE III Inhibition Assay

This assay measures the amount of phosphate produced from the hydrolysis of cAMP.

Workflow Diagram:

Colorimetric_Assay_Workflow Start Start Prep_ORM Prepare this compound Serial Dilutions Start->Prep_ORM Dispense Dispense this compound, Controls, PDE3, and 5'-Nucleotidase to Plate Prep_ORM->Dispense Add_Substrate Add cAMP Substrate (Initiates Reaction) Dispense->Add_Substrate Incubate Incubate (Enzymatic Reaction) Add_Substrate->Incubate Add_Reagent Add Colorimetric Reagent (Stops Reaction) Incubate->Add_Reagent Incubate_Color Incubate for Color Development Add_Reagent->Incubate_Color Read_Absorbance Read Absorbance Incubate_Color->Read_Absorbance Analyze Analyze Data (Calculate % Inhibition, Determine IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Colorimetric assay workflow.

Materials:

  • Recombinant human PDE3A or PDE3B

  • cAMP substrate

  • 5'-Nucleotidase

  • PDE Assay Buffer

  • Colorimetric phosphate detection reagent (e.g., Malachite Green-based)

  • This compound

  • DMSO

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in PDE Assay Buffer.

  • Assay Setup:

    • Add diluted this compound or vehicle to the microplate wells.

    • Add PDE3 enzyme and 5'-Nucleotidase to the wells.

  • Reaction Initiation: Add the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 30°C for an optimized time period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Add the colorimetric reagent to stop the reaction and initiate color development.

  • Color Development: Incubate at room temperature for 15-30 minutes.

  • Detection: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the data and determine the IC50 value as described in the FP-based assay.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound against PDE III. By employing these assays, researchers can quantitatively assess the potency of this compound and further elucidate its mechanism of action in relevant physiological and pathological contexts. The signaling pathway diagrams provide a visual framework for understanding the downstream consequences of PDE III inhibition in key target tissues.

Application of ORM-3819 in Porcine Coronary Artery Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-ORM3819-PCA-001

Introduction

ORM-3819 is a novel inodilator that has demonstrated significant vasodilatory effects on porcine coronary arteries. This compound induces relaxation and hyperpolarization of vascular smooth muscle cells, primarily through the activation of voltage-gated potassium (Kv) channels.[1] These characteristics make this compound a compound of interest for studying coronary artery vasospasm and developing therapeutic agents for ischemic heart disease. This document provides detailed protocols and data derived from studies on isolated porcine coronary arteries.

Principle

The vasodilatory effect of this compound is attributed to its ability to hyperpolarize the membrane of vascular smooth muscle cells. This hyperpolarization leads to the closure of voltage-dependent calcium channels, resulting in a decrease in intracellular calcium concentration and subsequent relaxation of the artery.[1] Studies have shown that the mechanism of action for this compound involves the activation of 4-aminopyridine (4-AP) sensitive voltage-gated potassium channels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound's effects on isolated porcine coronary arteries.

Table 1: Concentration-Dependent Relaxation of Porcine Coronary Arteries by this compound [1]

ParameterValue
Concentration Range0.38 - 230.6 µM
EC5072.2 µM
Maximum Relaxation (% of KCl-induced tone)58.1%

Data represents the mean values of relaxation, corrected for the solvent's effect, in arteries pre-contracted with 30 mM KCl.[1]

Table 2: Maximum Hyperpolarization Induced by this compound and Other Vasoactive Agents [1]

CompoundConcentrationMaximum Hyperpolarization (mV)Number of Experiments (N)
This compound120 µM22.6 ± 0.8110
C-type Natriuretic Peptide (CNP)1.4 µM23.6 ± 0.3817
Levosimendan3.7 µM21.82 ± 0.4422

Values are presented as mean ± standard error of the mean. The hyperpolarization induced by this compound was not significantly different from that of CNP, while levosimendan's effect was less pronounced than CNP (P < 0.05).[1]

Table 3: Effect of 4-Aminopyridine (4-AP) on this compound-Induced Relaxation [1]

This compound ConcentrationRelaxation (%) without 4-APRelaxation (%) with 5 mM 4-AP
41.6 µM(Data not specified)Decreased
117.2 µM(Data not specified)Decreased

The voltage-gated potassium channel blocker, 4-AP, attenuated the relaxation induced by this compound, indicating the involvement of these channels.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its study in porcine coronary arteries.

ORM3819_Signaling_Pathway ORM3819 This compound Kv_Channel Voltage-Gated K+ Channel (Kv) ORM3819->Kv_Channel Activates Hyperpolarization Membrane Hyperpolarization Kv_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Dependent Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

I. Tissue Preparation
  • Source: Obtain hearts from freshly slaughtered pigs.

  • Dissection: Isolate the coronary arteries from the obtained hearts.

  • Cleaning: Carefully remove any adhering connective and adipose tissue from the isolated arteries.

  • Ringing: Cut the arteries into rings of approximately 2-3 mm in length.

  • Storage: Place the arterial rings in a cold, oxygenated Krebs-Henseleit solution until use.

II. Measurement of Isometric Tone
  • Mounting: Suspend the prepared arterial rings between two stainless steel hooks in a 10 mL organ bath.

  • Environment: Fill the organ bath with Krebs-Henseleit solution, maintain at 37°C, and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • Tensioning: Apply an initial resting tension of 2 g to the rings and allow them to equilibrate for at least 60 minutes. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction: Induce a stable contraction by adding 30 mM potassium chloride (KCl) to the organ bath.

  • Drug Application: Once the KCl-induced contraction is stable, add this compound to the bath in a cumulative concentration-dependent manner (0.38 - 230.6 µM).

  • Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the maximal contraction induced by KCl.

III. Measurement of Resting Membrane Potential
  • Tissue Preparation: Pin a segment of the porcine coronary artery to the bottom of a temperature-controlled organ bath with the endothelial layer facing upwards.

  • Superfusion: Continuously superfuse the tissue with oxygenated Krebs-Henseleit solution at 37°C.

  • Microelectrode Impalement: Using a micromanipulator, impale a vascular smooth muscle cell with a glass microelectrode filled with 3 M KCl.

  • Potential Measurement: Record the resting membrane potential using a high-input impedance amplifier.

  • Drug Application: After obtaining a stable resting membrane potential recording for at least 5 minutes, apply this compound (120 µM) to the superfusion solution.

  • Data Recording: Record the change in membrane potential (hyperpolarization) for at least 10 minutes or until a stable new resting potential is reached.

IV. Statistical Analysis
  • Data Expression: Express all data as mean ± standard error of the mean (SEM).

  • Comparison: Use a one-way analysis of variance (ANOVA) followed by a Newman-Keuls multiple-range test for comparisons between different experimental groups.

  • Significance: Consider a P-value of less than 0.05 as statistically significant.[1]

Conclusion

This compound is a potent vasodilator of porcine coronary arteries, acting through the activation of voltage-gated potassium channels to cause hyperpolarization and subsequent relaxation of vascular smooth muscle cells.[1] The provided protocols and data serve as a valuable resource for researchers investigating the vascular effects of this compound and similar compounds.

References

Troubleshooting & Optimization

ORM-3819 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound ORM-3819 is listed as a discontinued product by suppliers. This guide is intended for researchers working with existing supplies of this compound or similar dual-acting cardiac troponin C (cTnC) sensitizers and phosphodiesterase III (PDE III) inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with this compound and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inotropic agent with a dual mechanism of action. It enhances the sensitivity of cardiac troponin C (cTnC) to calcium and is also a selective and potent inhibitor of phosphodiesterase III (PDE III). This combined action leads to an increase in the force of myocardial contraction.

Q2: Why am I seeing high variability in my in vitro contractility assays?

A2: Variability in in vitro contractility assays can arise from several sources, including tissue preparation, buffer composition, and the stability of the compound. Ensure that the muscle fiber preparations are consistent in size and viability. The calcium concentration in your buffers is critical and should be precisely controlled. Also, consider the solubility and stability of this compound in your assay medium.

Q3: My dose-response curve for this compound is not sigmoidal. What could be the issue?

A3: A non-sigmoidal dose-response curve could indicate several issues. At high concentrations, off-target effects or cytotoxicity might occur. Conversely, at low concentrations, the response may be too small to detect accurately. Ensure your concentration range is appropriate. The dual mechanism of cTnC sensitization and PDE III inhibition might also result in a complex dose-response relationship.

Q4: How can I differentiate the cTnC sensitizing effect from the PDE III inhibitory effect of this compound?

A4: To dissect the two mechanisms, you can use specific experimental conditions. To isolate the cTnC sensitization, you can use skinned muscle fibers where the cell membrane is removed, thus eliminating the influence of cAMP-dependent pathways modulated by PDE III. To specifically measure PDE III inhibition, you can perform a direct enzymatic assay using purified PDE III and measure the hydrolysis of cAMP.

Troubleshooting Guides

In Vitro Myofilament Calcium Sensitivity Assays
Problem Possible Cause Solution
High baseline tension Damaged muscle fibers during preparation.Handle muscle fibers gently. Ensure dissection tools are sharp. Optimize the skinning procedure (e.g., Triton X-100 concentration and incubation time).
Low maximal calcium-activated force Over-stretching of the sarcomeres. Incomplete skinning.Optimize the sarcomere length (typically 2.2-2.4 µm). Verify complete skinning by checking for a robust response to calcium.
Inconsistent response to this compound Inconsistent sarcomere length between preparations. Degradation of this compound.Set the sarcomere length precisely for each fiber. Prepare fresh stock solutions of this compound and protect from light if it is light-sensitive.
Leftward shift in the pCa-tension curve is smaller than expected Suboptimal this compound concentration. pH or temperature of the buffer is not optimal.Perform a full dose-response curve to determine the optimal concentration. Ensure the pH and temperature of the experimental buffer are maintained at physiological levels (e.g., pH 7.0, 15-25°C).
PDE III Inhibition Assays
Problem Possible Cause Solution
High background signal Contamination of reagents with ATP or cAMP.Use high-purity reagents. Include a control without the enzyme to determine the background signal.
Low enzyme activity Improper storage of the PDE III enzyme. Incorrect assay buffer composition.Store the enzyme at the recommended temperature (typically -80°C). Ensure the buffer contains the necessary cofactors (e.g., Mg2+, Mn2+).
Variable IC50 values for this compound Inaccurate serial dilutions. Short incubation time.Use calibrated pipettes and perform serial dilutions carefully. Ensure the reaction has reached equilibrium by optimizing the incubation time.
Complete inhibition not achieved at high concentrations This compound solubility limit reached. Presence of interfering substances.Check the solubility of this compound in the assay buffer. Ensure the purity of the compound.

Experimental Protocols

Protocol 1: Myofilament Calcium Sensitivity in Skinned Cardiac Fibers
  • Preparation of Skinned Fibers:

    • Dissect a small piece of cardiac muscle (e.g., from the left ventricle) in a relaxing solution.

    • Mechanically disrupt the tissue to obtain small bundles of muscle fibers.

    • Incubate the fibers in a skinning solution containing a non-ionic detergent (e.g., 1% Triton X-100) to permeabilize the cell membranes.

  • Mounting the Fibers:

    • Mount a single skinned fiber or a small bundle between a force transducer and a length controller.

    • Adjust the sarcomere length to a standard value (e.g., 2.3 µm) using laser diffraction.

  • Experimental Procedure:

    • Expose the fiber to a series of solutions with increasing calcium concentrations (pCa from 9.0 to 4.5) to generate a baseline pCa-tension curve.

    • Incubate the fiber with this compound at a desired concentration in a relaxing solution.

    • Repeat the exposure to the series of calcium solutions in the presence of this compound.

  • Data Analysis:

    • Plot the developed tension as a function of pCa.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced).

    • A leftward shift in the pCa-tension curve in the presence of this compound indicates myofilament calcium sensitization.

Protocol 2: PDE III Inhibition Assay
  • Reagents and Preparation:

    • Purified human recombinant PDE III.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

    • Substrate: cyclic adenosine monophosphate (cAMP).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Add the assay buffer, PDE III enzyme, and varying concentrations of this compound to a microplate.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding cAMP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop reagent or by heat).

  • Detection:

    • Measure the amount of remaining cAMP or the product of the reaction (AMP) using a suitable detection method (e.g., fluorescence polarization, ELISA, or radiometric assay).

  • Data Analysis:

    • Calculate the percentage of PDE III inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_cAMP_Signaling cAMP Signaling L-type Ca2+ channel L-type Ca2+ channel Ca2+ Ca2+ L-type Ca2+ channel->Ca2+ Ca2+ influx Troponin C Troponin C Ca2+->Troponin C binds Actin-Myosin Interaction Actin-Myosin Interaction Troponin C->Actin-Myosin Interaction activates Contraction Contraction Actin-Myosin Interaction->Contraction Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP PKA PKA cAMP->PKA activates PDE3 PDE3 cAMP->PDE3 hydrolyzed by Phospholamban Phospholamban PKA->Phospholamban phosphorylates SERCA SERCA Phospholamban->SERCA disinhibits Relaxation Relaxation SERCA->Relaxation Ca2+ reuptake This compound This compound This compound->Troponin C sensitizes This compound->PDE3 inhibits

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_Ex_Vivo Functional Assessment Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Ex Vivo Models Ex Vivo Models In Vitro Assays->Ex Vivo Models PDE3 Inhibition Assay PDE3 Inhibition Assay In Vitro Assays->PDE3 Inhibition Assay Myofilament Ca2+ Sensitivity Myofilament Ca2+ Sensitivity In Vitro Assays->Myofilament Ca2+ Sensitivity Data Analysis Data Analysis Ex Vivo Models->Data Analysis Isolated Papillary Muscle Isolated Papillary Muscle Ex Vivo Models->Isolated Papillary Muscle Langendorff Heart Langendorff Heart Ex Vivo Models->Langendorff Heart Conclusion Conclusion Data Analysis->Conclusion Troubleshooting_Tree No Contractile Response No Contractile Response Check Fiber Viability Check Fiber Viability No Contractile Response->Check Fiber Viability Viable? Viable? Check Fiber Viability->Viable? Check Ca2+ Concentration Check Ca2+ Concentration Ca2+ Correct? Ca2+ Correct? Check Ca2+ Concentration->Ca2+ Correct? Check Compound Integrity Check Compound Integrity Compound OK? Compound OK? Check Compound Integrity->Compound OK? Viable?->Check Ca2+ Concentration Yes Replace Fiber Replace Fiber Viable?->Replace Fiber No Ca2+ Correct?->Check Compound Integrity Yes Prepare New Buffers Prepare New Buffers Ca2+ Correct?->Prepare New Buffers No Prepare Fresh Compound Prepare Fresh Compound Compound OK?->Prepare Fresh Compound No Consult Instrument Manual Consult Instrument Manual Compound OK?->Consult Instrument Manual Yes

Technical Support Center: Optimizing ORM-3819 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

This technical support guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals utilizing ORM-3819 in in vitro experiments. The information is intended to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments with a novel compound like this compound, a broad, logarithmic dilution series is recommended to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[1] This wide range helps identify the effective concentration window for your specific cell line and assay. Potency in biochemical assays is often in the <100 nM range, while cell-based assay potency is typically <1-10 µM.[2]

Q2: How should I dissolve and store this compound?

A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] For storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Q3: What is the mechanism of action for this compound and its target?

A3: While this compound is a specific compound designation, it falls within a class of molecules developed by Orum Therapeutics that target GSPT1 (G1 to S phase transition 1).[3][4] These molecules are engineered as part of a "degrader-antibody conjugate" (DAC) or "targeted protein degrader" (TPD) platform.[3][4] The small molecule component acts as a "molecular glue" to induce the degradation of GSPT1, a translation termination factor, leading to cancer cell death.[3]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time depends on the biological question and the compound's mechanism. For a protein degrader, sufficient time must be allowed for the cellular degradation machinery to act. It is advisable to conduct a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q5: How does serum in the culture medium affect the activity of this compound?

A5: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] If you suspect significant interference, consider performing experiments in serum-free or reduced-serum conditions. However, be aware that altering serum concentration can also affect cell health and signaling.[5]

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound at the tested concentrations.

Possible Cause Solution
Concentration Too Low The selected concentration range may be insufficient. Expand the dose-response curve to higher concentrations (e.g., up to 100 µM).[1]
Compound Instability/Degradation Ensure the compound has been stored correctly (protected from light, minimal freeze-thaw cycles). Prepare fresh dilutions from a stock solution for each experiment.[1]
Insensitive Cell Line or Assay Confirm that your cell line expresses the target protein (GSPT1) at sufficient levels. Use a positive control compound known to elicit a response in your assay to validate the assay's performance.[1]
Suboptimal Incubation Time The incubation period may be too short for protein degradation to occur. Perform a time-course experiment to determine the optimal treatment duration.[1]
Compound Precipitation Visually inspect the wells of your assay plate, especially at higher concentrations, for any signs of compound precipitation. If observed, reconsider the solvent or concentration range.[6]

Issue 2: I am observing a high level of cell death across all concentrations, including the vehicle control.

Possible Cause Solution
Solvent (DMSO) Toxicity The final concentration of DMSO in the culture medium may be too high. Ensure it does not exceed 0.1% in the highest concentration wells.[1] Run a DMSO-only toxicity curve to determine the tolerance of your specific cell line.
Poor Cell Health Unhealthy cells are more susceptible to stress. Ensure cells are at an appropriate confluence, have a low passage number, and are free from contamination (e.g., mycoplasma) before starting the experiment.[5][7]
Assay-Induced Toxicity The assay components or procedures themselves may be causing cell death. Review the protocol for any harsh steps and run appropriate controls (e.g., cells with media only, cells with vehicle).[8]
Compound Cytotoxicity This compound is designed to induce cell death in target-expressing cells. If you observe high toxicity in a cell line not expected to be sensitive, it could indicate off-target effects. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to establish the cytotoxic concentration range.[1]
Data Presentation: Recommended Concentration Ranges

The following table provides general guidance for this compound concentrations in common in vitro assays. The optimal concentration for your specific experiment must be determined empirically.

Assay Type Starting Concentration Range Typical IC50/EC50 Range Key Considerations
Biochemical Assay (e.g., Target Binding) 0.1 nM - 10 µM< 100 nMAims to measure direct interaction with the purified target protein.[2]
Cell Viability/Cytotoxicity (e.g., MTT, CTG) 1 nM - 100 µM1 nM - 10 µMHighly dependent on the cell line's sensitivity and expression of the target.[2]
Western Blot (Target Degradation) 10 nM - 10 µM10 nM - 1 µMUse a concentration range around the expected IC50 from viability assays.
Mechanism of Action (e.g., Reporter Assay) 1 nM - 10 µMVariesDepends on the specific pathway and endpoint being measured.
Experimental Protocols
Protocol: Determining the IC50 of this compound Using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) value.

  • Cell Seeding:

    • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working solutions of your desired final concentrations (e.g., ranging from 200 µM down to 2 nM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a blank (medium only).[6]

    • Carefully remove 100 µL of medium from the cell plate wells and add 100 µL of the 2X compound working solutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X concentrations.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours), depending on the cell line and the compound's mechanism of action.[6]

  • Cell Viability Assay (CellTiter-Glo® Luminescent Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value.[6]

Visualizations

Signaling Pathway

GSPT1_Degradation_Pathway cluster_0 Degrader-Antibody Conjugate (DAC) Antibody Targeting Antibody ORM3819 This compound (Molecular Glue) Antibody->ORM3819 conjugated E3Ligase E3 Ubiquitin Ligase Complex ORM3819->E3Ligase recruits GSPT1 GSPT1 (Target Protein) ORM3819->GSPT1 binds E3Ligase->GSPT1 E3Ligase->GSPT1 Proteasome Proteasome GSPT1->Proteasome Degradation CellDeath Cell Death (Apoptosis) Proteasome->CellDeath leads to Ub Ubiquitin

Caption: Mechanism of action for an this compound class GSPT1 degrader.

Experimental Workflow

Concentration_Optimization_Workflow start Start: Plan Experiment prep Prepare this compound Stock (10 mM in DMSO) start->prep range_finding Range-Finding Assay (Broad Dose-Response: 1nM - 100µM) prep->range_finding data_analysis1 Analyze Data (Determine approximate IC50) range_finding->data_analysis1 focused_assay Focused Dose-Response Assay (8-12 points around IC50) data_analysis1->focused_assay Refine Concentration Range data_analysis2 Analyze Data (Calculate precise IC50) focused_assay->data_analysis2 downstream Proceed to Downstream Assays (e.g., Western Blot, MOA studies) data_analysis2->downstream end End downstream->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic

Troubleshooting_Logic start No Effect Observed c1 Is concentration range high enough? start->c1 Start Here s1 Increase concentration range (up to 100µM) c1->s1 No c2 Is the compound stable? c1->c2 Yes end Problem Resolved s1->end s2 Use fresh stock/dilutions. Check storage. c2->s2 No c3 Does cell line express target? Is assay working? c2->c3 Yes s2->end s3 Verify target expression (e.g., WB). Use positive control. c3->s3 No c3->end Yes s3->end

Caption: Troubleshooting flowchart for a lack of compound effect.

References

Technical Support Center: ORM-3819 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ORM-3819 in in vivo experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the in vivo administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation or administration This compound has low aqueous solubility and is typically dissolved in DMSO for stock solutions. Dilution into aqueous buffers for in vivo administration can cause it to precipitate.- Prepare the final formulation immediately before administration.- Consider using a co-solvent system. A common approach for poorly soluble compounds is to first dissolve in a minimal amount of DMSO and then dilute with a vehicle such as saline, polyethylene glycol (PEG), or a combination of solvents. A potential vehicle could be a mixture of PEG 400 and sterile saline.- Perform a small-scale pilot test of the formulation to check for precipitation before administering to animals.
Inconsistent or unexpected experimental results - Formulation instability: The compound may not be stable in the chosen vehicle over the duration of the experiment.- Dosing inaccuracies: Difficulty in accurately dosing a small volume of a concentrated stock solution.- Animal stress: Improper handling or injection technique can lead to physiological changes that affect the experimental outcome.- Formulation: Always prepare fresh formulations for each experiment. If the formulation must be stored, conduct stability studies under the intended storage conditions.- Dosing: Prepare a dilution series of the stock solution to ensure accurate dosing volumes. Use calibrated pipettes and syringes.- Animal Handling: Ensure all personnel are proficient in the chosen administration route. Allow for an appropriate acclimatization period for the animals before the start of the study.
Adverse events in animals post-administration (e.g., irritation, distress) - Vehicle toxicity: The chosen vehicle (e.g., high concentration of DMSO) may be causing local or systemic toxicity.- High compound concentration: A high local concentration of this compound at the injection site may cause irritation.- Rapid injection rate: For intravenous administration, a rapid bolus injection can lead to acute cardiovascular effects.- Vehicle Selection: Limit the final concentration of DMSO in the formulation to the lowest possible level (ideally <10% of the total injection volume). Conduct a vehicle-only control group to assess for any vehicle-specific effects.- Concentration and Injection Rate: For intravenous administration, consider a slower infusion rate. For other parenteral routes, ensure the injection volume is appropriate for the site and animal model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

There is no universally validated vehicle for this compound for all in vivo applications. The compound is soluble in DMSO[1]. For in vivo studies, a common practice for compounds with similar solubility profiles is to dissolve the compound in 100% DMSO to create a stock solution, and then dilute it with a pharmaceutically acceptable vehicle such as sterile saline or polyethylene glycol (PEG). It is crucial to determine the appropriate final concentration of DMSO, as high concentrations can be toxic to animals. A final DMSO concentration of less than 10% is generally recommended. Researchers should perform pilot studies to determine the optimal vehicle that ensures solubility and minimizes toxicity.

Q2: What is a suggested starting dose for in vivo efficacy studies?

A preclinical study in guinea pigs reported an EC50 of 0.13 ± 0.05 µM/kg for intravenous administration of this compound to increase the maximal rate of left ventricular pressure rise (LV+dP/dtmax). This can serve as a starting point for dose-ranging studies in other species. It is essential to conduct a dose-response study to determine the optimal effective and non-toxic dose for your specific animal model and experimental endpoint.

Q3: How should I prepare a formulation of this compound for intravenous injection?

  • Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.

  • For the final formulation, dilute the DMSO stock solution with a suitable sterile vehicle (e.g., 0.9% saline, 5% dextrose, or a co-solvent system like PEG/saline) immediately before administration.

  • The final concentration of DMSO should be minimized. For instance, to achieve a 1% DMSO concentration in the final injection volume, you would dilute the stock solution 1:100 with the aqueous vehicle.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for intravenous injection.

Q4: What are the known mechanisms of action for this compound that I should be aware of in my study design?

This compound has a dual mechanism of action:

  • Calcium Sensitization: It binds to cardiac troponin C (cTnC), enhancing the sensitivity of the myofilaments to calcium. This leads to an increase in cardiac contractility without a significant increase in intracellular calcium concentration.

  • Phosphodiesterase III (PDE III) Inhibition: this compound is a selective inhibitor of PDE III. Inhibition of PDE III in cardiac muscle leads to an increase in cyclic AMP (cAMP) levels, which also contributes to increased cardiac contractility.

These mechanisms should be considered when designing endpoints for your study, which might include measures of cardiac function and intracellular signaling pathways.

Experimental Protocols

General Protocol for Intravenous Administration of this compound in Guinea Pigs

Disclaimer: This is a generalized protocol based on available information and should be adapted and validated for specific experimental needs.

1. Animal Model:

  • Species: Guinea Pig (e.g., Dunkin-Hartley)

  • Weight: 300-400g

  • Acclimation: Allow at least 7 days for animals to acclimate to the facility.

2. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

3. Formulation Preparation (prepare fresh on the day of the experiment):

  • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • For a dose of 0.1 mg/kg in a 350g guinea pig, the required dose is 0.035 mg.

  • The volume of the stock solution needed is 35 µL.

  • To achieve a final injection volume of 350 µL (1 mL/kg) with 10% DMSO, mix 35 µL of the this compound stock solution with 315 µL of sterile 0.9% saline.

  • Vortex briefly to ensure complete mixing. Visually inspect for any precipitation.

4. Administration:

  • Properly restrain the guinea pig.

  • Administer the formulation via a suitable vein (e.g., lateral saphenous or cephalic vein). Intravenous administration in guinea pigs can be challenging and requires a skilled technician.

  • Administer the vehicle control (e.g., 10% DMSO in saline) to the control group.

5. Monitoring:

  • Monitor the animals for any adverse reactions during and after administration.

  • Proceed with the planned experimental measurements at the predetermined time points.

Visualizations

Signaling Pathways

ORM3819_Mechanism cluster_membrane Cardiomyocyte Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE III PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates ORM3819_PDE This compound ORM3819_PDE->PDE3 Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx SR Sarcoplasmic Reticulum Ca_influx->SR Induces Ca_release Ca2+ Release SR->Ca_release Calcium Intracellular Ca2+ Ca_release->Calcium TroponinC Cardiac Troponin C Calcium->TroponinC Binds Contraction Myofilament Contraction TroponinC->Contraction Initiates ORM3819_cTnC This compound ORM3819_cTnC->TroponinC Sensitizes

Caption: Dual mechanism of action of this compound in cardiomyocytes.

Experimental Workflow

in_vivo_workflow start Start: Experimental Design acclimation Animal Acclimation (≥ 7 days) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization formulation This compound Formulation (Prepare Fresh) randomization->formulation administration In Vivo Administration (e.g., Intravenous) formulation->administration monitoring Post-administration Monitoring administration->monitoring endpoints Data Collection (e.g., Cardiac Function) monitoring->endpoints analysis Data Analysis and Interpretation endpoints->analysis end End: Report Generation analysis->end

Caption: Generalized workflow for an in vivo study with this compound.

References

Technical Support Center: ORM-3819 and Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for ORM-3819 and vasodilation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vasodilation?

A1: this compound is a novel inodilator, a substance that both strengthens heart muscle contraction and widens blood vessels. Its primary mechanism for vasodilation involves the activation of voltage-gated potassium (K+) channels in the smooth muscle cells of blood vessel walls.[1] This activation leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the smooth muscle and subsequent vasodilation.[1] this compound is structurally and functionally similar to levosimendan.[1]

Q2: Does this compound have any secondary mechanisms of action related to vasodilation?

A2: Yes, in addition to its primary action on potassium channels, this compound also functions as a phosphodiesterase III (PDE3) inhibitor.[2][3] Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit myosin light chain kinase, the enzyme responsible for smooth muscle contraction, resulting in vasodilation.[3]

Q3: What is a typical effective concentration range for this compound in in-vitro vasodilation studies?

A3: In studies using isolated porcine coronary arteries pre-contracted with potassium chloride (KCl), this compound has been shown to elicit concentration-dependent relaxation. The half-maximal effective concentration (EC50) has been reported to be 72.2 μM.[1]

Q4: Is the vasodilatory effect of this compound dependent on the endothelium?

A4: The primary mechanism of this compound, involving direct action on vascular smooth muscle cells through potassium channel activation and PDE3 inhibition, suggests that its vasodilatory effects are likely endothelium-independent.[2] However, it is always recommended to confirm this in your specific experimental setup by comparing responses in vessels with and without intact endothelium.

Data Presentation

Table 1: Potency of this compound in Inducing Vasodilation in Porcine Coronary Arteries

ParameterValueVessel TypePre-constricting AgentReference
EC50 72.2 μMPorcine Coronary Artery30 mM KCl[1]
Maximum Relaxation 58.1% of KCl-induced tonePorcine Coronary Artery30 mM KCl[1]

Experimental Protocols

Protocol 1: Wire Myography for Assessing this compound-Induced Vasodilation

This protocol is a standard method for studying the effects of vasoactive compounds on isolated small arteries.

1. Vessel Dissection and Mounting:

  • Isolate arteries (e.g., mesenteric or coronary) from the chosen animal model in cold, oxygenated Physiological Salt Solution (PSS).
  • Carefully clean the arteries of surrounding adipose and connective tissue under a dissection microscope.
  • Cut the artery into 2 mm rings.
  • Mount the arterial rings on two tungsten wires (typically 40 μm in diameter) in the jaws of a wire myograph chamber. One wire is attached to a force transducer and the other to a micrometer.

2. Equilibration and Normalization:

  • Submerge the mounted rings in the myograph chambers filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
  • Allow the vessels to equilibrate for at least 30 minutes.
  • Normalize the vessel segments to a standardized resting tension. This process involves stepwise stretching of the vessel to determine its optimal passive tension for contractile responses.

3. Viability and Endothelial Integrity Check:

  • To check for vessel viability, induce contraction with a high potassium salt solution (KPSS). A robust contraction confirms viability.
  • Wash the vessel with PSS and allow it to return to baseline tension.
  • Pre-constrict the vessel with a suitable vasoconstrictor (e.g., phenylephrine or U46619) to approximately 80% of its maximal response.
  • Once a stable plateau is reached, add an endothelium-dependent vasodilator (e.g., acetylcholine) to assess the integrity of the endothelium. A relaxation of >50% is generally considered to indicate an intact endothelium.

4. Generating a Concentration-Response Curve for this compound:

  • After washing out the previous agents and allowing the vessel to return to baseline, pre-constrict the vessel again with the same vasoconstrictor.
  • Once a stable contraction is achieved, add this compound in a cumulative, concentration-dependent manner. Start with the lowest concentration and increase it stepwise after the response to the previous concentration has stabilized.
  • Record the relaxation response at each concentration.
  • The relaxation is typically expressed as a percentage of the pre-constriction tone.

Troubleshooting Guides

Issue 1: High Variability in Vasodilation Responses Between Arterial Segments

  • Possible Cause: Inconsistent dissection technique leading to varying degrees of endothelial damage.

    • Solution: Ensure a consistent and gentle dissection technique. Avoid stretching or touching the intimal surface of the artery. Practice will improve consistency.

  • Possible Cause: Differences in the passive tension set during normalization.

    • Solution: Strictly follow a standardized normalization protocol for all vessel segments. Ensure the micrometer settings are precise.

  • Possible Cause: Vessel fatigue or damage from excessive stimulation.

    • Solution: Allow adequate recovery time between stimulations. Avoid using excessively high concentrations of vasoconstrictors.

Issue 2: Poor or No Response to this compound

  • Possible Cause: Degraded or improperly stored this compound solution.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions.

  • Possible Cause: The vessel is not adequately pre-constricted.

    • Solution: Ensure a stable and sufficient pre-constriction is achieved before adding this compound. The pre-constriction should be in the range of 50-80% of the maximal contractile response to provide an adequate window for observing relaxation.

  • Possible Cause: The specific type of vessel or animal model is less sensitive to this compound.

    • Solution: Review the literature for studies using similar models. It may be necessary to use a higher concentration range of this compound.

Issue 3: Difficulty in Achieving a Stable Baseline Tension

  • Possible Cause: Temperature fluctuations in the myograph bath.

    • Solution: Ensure the heating system of the myograph is functioning correctly and maintaining a constant 37°C.

  • Possible Cause: Leaks in the myograph chamber or tubing.

    • Solution: Check all connections for leaks and ensure the chamber is properly sealed.

  • Possible Cause: Inadequate equilibration time.

    • Solution: Allow sufficient time for the vessel to equilibrate after mounting and after each wash step. This can range from 30 to 60 minutes.

Mandatory Visualizations

ORM3819_Signaling_Pathway cluster_VSMC Vascular Smooth Muscle Cell ORM3819 This compound Kv_channel Voltage-Gated K+ Channel ORM3819->Kv_channel Activates PDE3 Phosphodiesterase III (PDE3) ORM3819->PDE3 Inhibits K_ion K+ Efflux Kv_channel->K_ion cAMP cAMP PDE3->cAMP Degrades to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Contraction Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to Relaxation AMP AMP MLCK_inactive Inactive MLCK cAMP->MLCK_inactive Promotes MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_active->Contraction MLCK_inactive->MLCK_active

Caption: Signaling pathway of this compound-induced vasodilation.

Vasodilation_Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_experiment Experiment cluster_analysis Data Analysis Dissection Vessel Dissection & Mounting Equilibration Equilibration & Normalization Dissection->Equilibration Viability Viability Check (KPSS) Equilibration->Viability Endothelium Endothelial Integrity (Pre-constriction + ACh) Viability->Endothelium Washout1 Washout Endothelium->Washout1 Preconstriction Pre-constriction Washout1->Preconstriction ORM3819_addition Cumulative this compound Concentration Addition Preconstriction->ORM3819_addition Data_Recording Record Relaxation ORM3819_addition->Data_Recording CRC_Plot Plot Concentration- Response Curve Data_Recording->CRC_Plot EC50_Calc Calculate EC50 CRC_Plot->EC50_Calc

Caption: Experimental workflow for vasodilation studies.

References

Technical Support Center: Troubleshooting ORM-3819 Cardiac Muscle Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ORM-3819 cardiac muscle experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and ex vivo cardiac muscle studies involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Compound Handling and Preparation

  • Question: How should I dissolve and store this compound for my experiments?

    • Answer: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to refer to the manufacturer's specific instructions for the recommended solvent and maximum concentration. For storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Ensure the final concentration of the solvent in your experimental buffer does not exceed a level that could affect cardiac muscle function (typically <0.1% for DMSO).

  • Question: I am observing precipitation of this compound in my experimental buffer. What should I do?

    • Answer: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous experimental buffer. To troubleshoot this:

      • Verify Stock Concentration: Ensure your stock solution is not oversaturated.

      • Optimize Final Concentration: You may need to work with a lower final concentration of this compound.

      • Sonication: Briefly sonicate the diluted solution to aid dissolution.

      • Solvent Percentage: Check that the final percentage of the organic solvent is within the recommended range and is not causing the compound to fall out of solution.

      • Temperature: Ensure your experimental buffer is at the appropriate temperature, as solubility can be temperature-dependent.

Interpreting Experimental Results

  • Question: My contractility measurements show an increase in the force of contraction, but the relaxation phase is significantly prolonged. What could be the cause?

    • Answer: This is a classic observation with compounds that have a calcium-sensitizing effect. This compound enhances the affinity of troponin C for calcium, which leads to a more forceful contraction.[1] However, this increased affinity can also delay the dissociation of calcium from troponin C during diastole, resulting in slower relaxation. This effect is often more pronounced at higher concentrations of the compound. It is also important to consider the dual mechanism of this compound. While the calcium sensitization is the likely primary cause of prolonged relaxation, the PDE III inhibition component would typically be expected to shorten relaxation time.[2] If you are observing a significant prolongation, it suggests that under your experimental conditions, the calcium-sensitizing effect is dominant.

  • Question: I am observing a biphasic dose-response curve with this compound. How do I interpret this?

    • Answer: A biphasic or bell-shaped dose-response curve can sometimes be observed with compounds that have complex mechanisms of action. With this compound, this could be due to several factors:

      • Receptor Desensitization or Downregulation: At very high concentrations, you might be observing receptor desensitization or other off-target effects that lead to a decrease in the positive inotropic response.

      • Interplay of Dual Mechanisms: The calcium sensitization and PDE III inhibition effects may have different concentration dependencies. At certain concentrations, the interplay between these two mechanisms could lead to a non-monotonic response.

      • Cellular Toxicity: High concentrations of any compound can induce cellular toxicity, leading to a decline in cardiomyocyte function. It is crucial to perform viability assays at the higher end of your dose-response curve to rule out toxicity.

  • Question: How can I experimentally differentiate between the calcium-sensitizing and PDE III inhibitory effects of this compound?

    • Answer: Differentiating these two mechanisms requires specific experimental designs:

      • Use of a Specific PDE III Inhibitor: Compare the effects of this compound to a well-characterized, specific PDE III inhibitor (e.g., milrinone or cilostamide). This will help you understand the contribution of PDE III inhibition to the observed effects.

      • Skinned Fiber Assays: In chemically skinned cardiac muscle fibers, the cell membrane is removed, allowing for direct control of the intracellular calcium concentration. This preparation allows you to assess the direct effect of this compound on the myofilaments' calcium sensitivity, independent of changes in intracellular calcium levels that would be induced by PDE III inhibition.[3][4]

      • Calcium Transient Measurements: Simultaneously measure intracellular calcium transients and cell shortening or force production. A pure calcium sensitizer will increase contractility with little to no change in the amplitude of the calcium transient. In contrast, a PDE III inhibitor will increase both the calcium transient and contractility.[2] Given this compound's dual mechanism, you would expect to see an increase in contractility that is disproportionately larger than the increase in the calcium transient.

Experimental Setup and Execution

  • Question: I am having trouble getting consistent and reproducible results in my Langendorff-perfused heart experiments. What are some common pitfalls?

    • Answer: The Langendorff preparation can be technically challenging.[1][5][6][7][8] Common issues include:

      • Aortic Cannulation: Improper cannulation can lead to inadequate perfusion of the coronary arteries. Ensure the cannula is inserted into the aorta and securely tied off.

      • Perfusate Composition and Temperature: The composition, pH, oxygenation, and temperature of the perfusion buffer are critical for maintaining heart viability. Use a standard, well-gassed buffer (e.g., Krebs-Henseleit) and maintain the temperature at 37°C.

      • Air Bubbles: Air bubbles in the perfusion line can cause embolisms in the coronary circulation, leading to tissue damage. Ensure the entire system is free of bubbles before starting the experiment.

      • Pacing: If you are electrically pacing the hearts, ensure consistent capture and a stable heart rate.

      • Baseline Stabilization: Allow the heart to stabilize for a sufficient period (e.g., 20-30 minutes) before starting your experimental protocol to ensure a steady baseline.

  • Question: My isolated cardiomyocytes have poor viability and do not contract well. What can I do to improve my cell preparation?

    • Answer: The quality of isolated cardiomyocytes is paramount for meaningful contractility studies.[9] To improve cell viability and function:

      • Enzymatic Digestion: The enzymatic digestion step is critical. The concentration and type of collagenase and other proteases, as well as the digestion time, need to be carefully optimized for the specific animal model and age.

      • Calcium Paradox: Re-introduction of calcium after enzymatic digestion must be done gradually to avoid the "calcium paradox," which leads to cell death.

      • Gentle Handling: Cardiomyocytes are fragile. Use wide-bore pipettes and avoid vigorous pipetting.

      • Culture Conditions: If you are culturing the cells, ensure the culture medium is appropriate and the cells are plated on a suitable substrate (e.g., laminin-coated dishes).

Quantitative Data Summary

The following tables provide a summary of expected quantitative effects of calcium sensitizers and PDE III inhibitors on key cardiac contractility parameters. These values are intended as a general guide, and actual results may vary depending on the specific experimental model and conditions.

Table 1: Expected Changes in Contractility Parameters with Calcium Sensitizers and PDE III Inhibitors

ParameterCalcium SensitizerPDE III InhibitorThis compound (Expected)
+dP/dtmax (Rate of Contraction) ↑↑↑↑↑
-dP/dtmax (Rate of Relaxation) ↔ or ↓↔ or ↑
Peak Systolic Pressure ↑↑↑↑↑
Time to Peak Tension ↔ or ↑
Time to 90% Relaxation ↔ or ↑
Calcium Transient Amplitude
Myofilament Ca2+ Sensitivity (pCa50)

Arrows indicate the direction of change: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the relative magnitude of the expected effect.

Table 2: Example Dose-Response Data for Inotropic Agents in Isolated Papillary Muscle

CompoundEC50 (Positive Inotropy)Maximal Response (% of baseline)
Isoproterenol (β-agonist) ~10 nM300-400%
Milrinone (PDE III Inhibitor) ~300 nM200-250%
Levosimendan (Ca2+ Sensitizer/PDEi) ~100 nM250-300%

These are approximate values from the literature and should be used for reference only.

Experimental Protocols

Protocol 1: Skinned Cardiac Fiber Contractility Assay

  • Preparation of Skinned Fibers:

    • Excise a small piece of cardiac muscle (e.g., papillary muscle) and place it in a relaxing solution on ice.

    • Mechanically dissect a small bundle of fibers under a microscope.

    • Chemically "skin" the fibers by incubating them in a solution containing a mild detergent (e.g., 1% Triton X-100) for a specified time (e.g., 30 minutes) to permeabilize the cell membranes.

    • Wash the skinned fibers thoroughly with a relaxing solution to remove the detergent.

  • Mounting and Force Measurement:

    • Mount the skinned fiber preparation between a force transducer and a length controller using suitable clips or ties.

    • Submerge the fiber in a temperature-controlled bath containing a relaxing solution.

    • Adjust the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.

  • Force-pCa Relationship:

    • Sequentially expose the fiber to a series of solutions with increasing concentrations of free calcium (pCa solutions, where pCa = -log[Ca2+]).

    • Record the steady-state force generated at each pCa.

    • To test the effect of this compound, incubate the fiber with the compound in the relaxing solution before exposing it to the pCa solutions.

    • Plot the normalized force as a function of pCa to generate a force-pCa curve. A leftward shift of the curve in the presence of this compound indicates an increase in myofilament calcium sensitivity.

Protocol 2: Isolated Langendorff-Perfused Heart Preparation

  • Heart Excision and Cannulation:

    • Anesthetize the animal according to an approved protocol.

    • Rapidly excise the heart and place it in ice-cold cardioplegic solution.

    • Identify the aorta and carefully cannulate it with an appropriately sized cannula.

    • Secure the aorta to the cannula with a suture.

  • Perfusion and Stabilization:

    • Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

    • Ensure a constant perfusion pressure or flow rate.

    • Allow the heart to stabilize for at least 20-30 minutes until a stable heart rate and contractile function are achieved.

  • Data Acquisition:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.

    • Record key parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and decay (+dP/dtmax and -dP/dtmax).

    • After a stable baseline is established, infuse this compound at various concentrations into the perfusion line.

    • Record the changes in contractile parameters at each concentration to generate a dose-response curve.

Visualizations

ORM3819_Mechanism cluster_membrane Cardiomyocyte ORM3819 This compound TnC Troponin C ORM3819->TnC Binds to PDE3 PDE3 ORM3819->PDE3 Inhibits Contraction Increased Contraction TnC->Contraction Ca2+ Sensitization cAMP cAMP PDE3->cAMP Degrades cAMP->Contraction PKA Pathway Ca Ca2+ Ca->TnC Relaxation Altered Relaxation

Caption: Proposed dual mechanism of action of this compound in cardiac muscle.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Cardiac Muscle/Cells B Mount Preparation (e.g., Langendorff, Skinned Fiber) A->B C Establish Stable Baseline B->C D Administer this compound (Dose-Response) C->D E Record Contractility Parameters D->E F Analyze Data (+dP/dt, -dP/dt, etc.) E->F G Compare to Controls F->G

Caption: General experimental workflow for assessing the effects of this compound on cardiac contractility.

Troubleshooting_Tree A Unexpected Experimental Result? B No or Low Response to this compound A->B Yes C Prolonged Relaxation A->C Yes D High Variability in Results A->D Yes E Check Compound Integrity & Dose Calculation B->E F Verify Tissue/Cell Viability B->F G Dominant Ca2+ Sensitization C->G H Review Experimental Protocol for Consistency D->H I Increase Sample Size D->I

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

improving the stability of ORM-3819 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of ORM-3819 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound solutions.

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer This compound has low aqueous solubility. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to crash out of solution.1. Lower the final DMSO concentration gradually: Instead of a single dilution step, perform serial dilutions. 2. Increase the final DMSO concentration in your assay: If your experimental system allows, increasing the final percentage of DMSO can help maintain solubility. 3. Use a different solvent system: While DMSO is the recommended solvent for stock solutions, small amounts of other organic solvents compatible with your assay could be explored for intermediate dilutions. Always perform a vehicle control.
Inconsistent experimental results This could be due to degradation of the this compound stock solution over time, leading to a lower effective concentration.1. Prepare fresh stock solutions regularly: For optimal results, it is recommended to prepare fresh stock solutions from the powdered form. 2. Aliquot and store properly: If a larger stock solution is prepared, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. 3. Protect from light: While specific photostability data is unavailable, it is good practice to protect solutions of organic compounds from light by using amber vials or wrapping tubes in foil.
Cloudiness or precipitation in cell culture media The complex composition of cell culture media, including salts and proteins, can contribute to the precipitation of less soluble compounds.1. Pre-dilute in a small volume of media: Before adding to the full volume of your cell culture, pre-dilute the this compound stock in a small aliquot of the media and visually inspect for any precipitation. 2. Optimize the final concentration: Test a range of final concentrations to find the highest concentration that remains soluble in your specific cell culture setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 30 mg/mL in DMSO.

Q2: How should I store this compound?

A2: The powdered form of this compound should be stored at 2-8°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound has a dual mechanism of action. It acts as a Ca2+-sensitizer by binding to cardiac troponin C (cTnC), enhancing the response of the myofilaments to calcium. Additionally, it is a selective inhibitor of phosphodiesterase III (PDE III), which leads to an increase in intracellular cyclic AMP (cAMP) levels.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO and then diluted into the aqueous buffer.

Q5: Are there any known stability issues I should be aware of?

A5: While specific degradation pathway studies for this compound are not publicly available, it is best practice to handle it as you would other light-sensitive and potentially oxidizable organic compounds. Prepare fresh solutions when possible, store stock solutions properly, and protect them from light.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the appropriate mass of this compound, which has a molecular weight of 397.38 g/mol ).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

General Protocol for Dilution into Aqueous Buffer
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen aqueous buffer to reach the final desired concentration.

  • Ensure that the final concentration of DMSO in your assay is compatible with your experimental system and that appropriate vehicle controls are included.

Visualizing the Mechanism of Action

To aid in understanding the dual mechanism of this compound, the following diagrams illustrate the involved signaling pathways.

G cluster_0 Cardiac Muscle Cell ORM3819 This compound cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to Myofilaments Myofilaments cTnC->Myofilaments Activates Ca2 Ca2+ Ca2->cTnC Binds to Contraction Increased Contraction Myofilaments->Contraction

Caption: Calcium sensitization pathway of this compound.

G cluster_1 Cardiac Muscle Cell ORM3819 This compound PDE3 Phosphodiesterase III (PDE III) ORM3819->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts IncreasedContractility Increased Contractility & Vasodilation PKA->IncreasedContractility

Addressing Unexpected Results in Scientific Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of experimental research is a core challenge for scientists and drug development professionals. Unexpected results, while often perceived as setbacks, can be pivotal moments for discovery and innovation. This technical support center provides a framework for troubleshooting and interpreting unforeseen outcomes in your experiments.

FAQs: Frequently Asked Questions

This section addresses common questions researchers encounter when faced with unexpected experimental results.

Q1: My in vitro results are not replicating in vivo. What are the potential causes?

Several factors can contribute to this discrepancy. Consider the following:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound can significantly differ between a controlled in vitro environment and a complex biological system.

  • Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations in vivo.

  • Off-target effects: The compound might interact with other molecules or pathways in a whole organism, leading to unforeseen effects.

  • Animal model limitations: The chosen animal model may not fully recapitulate the human disease state.

Q2: I'm observing high variability between my experimental replicates. How can I troubleshoot this?

High variability can obscure true experimental effects. To address this:

  • Standardize Protocols: Ensure all experimental steps, from reagent preparation to data acquisition, are meticulously standardized and documented.

  • Control for Environmental Factors: Minimize variations in temperature, humidity, light exposure, and other environmental conditions.

  • Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, antibodies, and chemical compounds.

  • Operator Variability: If multiple individuals are conducting the experiments, ensure consistent training and technique.

Q3: The toxicity profile of my compound is different than expected. What should I investigate?

Unexpected toxicity can halt a promising research direction. A thorough investigation should include:

  • Dose-response analysis: A comprehensive dose-response study can reveal a narrow therapeutic window.

  • Metabolite toxicity: The metabolites of your compound could be more toxic than the parent molecule.

  • Mechanism of toxicity: Investigate potential mechanisms such as mitochondrial dysfunction, oxidative stress, or apoptosis induction.

Troubleshooting Guides

This section provides structured tables to guide your troubleshooting process for specific unexpected outcomes.

Table 1: Troubleshooting Inconsistent Cellular Assay Results

Observed Issue Potential Cause Recommended Action
High background signalNon-specific antibody bindingOptimize antibody concentration, blocking conditions, and wash steps.
AutofluorescenceUse spectrally distinct fluorophores or quenching agents.
Low signal-to-noise ratioSuboptimal reagent concentrationTitrate antibodies, substrates, and other critical reagents.
Insufficient incubation timeOptimize incubation times for each step of the assay.
Edge effects in multi-well platesEvaporation or temperature gradientsUse plates with moats, ensure proper sealing, and incubate in a humidified chamber.

Table 2: Investigating Unexpected In Vivo Efficacy Results

Observed Issue Potential Cause Recommended Action
Lack of efficacyPoor bioavailabilityConduct pharmacokinetic studies to assess drug exposure at the target site.
Inappropriate animal modelRe-evaluate the relevance of the animal model to the human disease.
Target engagement issuesDevelop and validate assays to confirm target engagement in vivo.
Exacerbated phenotypeOff-target effectsPerform broad profiling to identify potential off-target interactions.
Pro-drug activation to a more potent moleculeAnalyze the metabolic profile of the compound in vivo.

Experimental Protocols & Signaling Pathways

To aid in your experimental design and data interpretation, detailed methodologies and visual representations of key biological processes are provided below.

Experimental Workflow: Investigating Off-Target Kinase Inhibition

This workflow outlines the steps to identify unintended kinase targets of a compound.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_cellular Cellular Confirmation Compound Compound Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Compound->Kinase_Panel In vitro assay Hit_Kinases Identify Off-Target Hits (% inhibition > threshold) Kinase_Panel->Hit_Kinases Dose_Response Dose-Response Assay (IC50 determination) Hit_Kinases->Dose_Response Cell_Lines Select Relevant Cell Lines Dose_Response->Cell_Lines Western_Blot Western Blot for Downstream Substrates Cell_Lines->Western_Blot

Caption: Workflow for identifying and validating off-target kinase inhibition.

Signaling Pathway: Hypothetical Drug-Target Interaction

This diagram illustrates a hypothetical signaling cascade initiated by a drug binding to its primary target, and a potential off-target interaction leading to an unexpected cellular response.

signaling_pathway cluster_drug_interaction Drug Action cluster_downstream_effects Cellular Response Drug Drug Target_Receptor Primary Target Drug->Target_Receptor  Binds and Activates Off_Target Off-Target Protein Drug->Off_Target  Unintended Binding Signaling_Cascade Expected Signaling Cascade Target_Receptor->Signaling_Cascade Unexpected_Pathway Unexpected Signaling Pathway Off_Target->Unexpected_Pathway Cellular_Effect_A Desired Therapeutic Effect Signaling_Cascade->Cellular_Effect_A Cellular_Effect_B Unexpected Cellular Response Unexpected_Pathway->Cellular_Effect_B

Caption: Hypothetical drug-target and off-target signaling pathways.

Technical Support Center: Method Refinement for Consistent Degrader-Antibody Conjugate (DAC) Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Degrader-Antibody Conjugates (DACs), with a focus on those utilizing GSPT1 degrader payloads. These guidelines are intended to help address common experimental issues and ensure more consistent and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the potency (IC50/DC50) of our GSPT1-targeting DAC across different experimental batches. What are the potential causes and solutions?

A1: Variability in potency is a common challenge. The issue can often be traced back to several factors related to the DAC itself, the cell-based assay, or the reagents used.

  • DAC Integrity and Conjugation: Inconsistent drug-to-antibody ratio (DAR), aggregation, or degradation of the DAC can significantly impact potency. It is crucial to thoroughly characterize each new batch.

  • Cell Line Health and Passage Number: Cell lines can change phenotypically and genotypically over time. High passage numbers can lead to altered target expression or signaling pathways.

  • Reagent Quality: Variability in serum, media supplements, or even plasticware can affect cell health and drug response.

Q2: Our DAC shows excellent potency in vitro, but we are not seeing the expected anti-tumor efficacy in our in vivo xenograft models. What could be the reason for this discrepancy?

A2: The transition from in vitro to in vivo efficacy is complex. Several factors can contribute to a lack of in vivo activity despite in vitro potency.

  • Pharmacokinetics (PK) and Biodistribution: The DAC may have poor stability, rapid clearance, or may not be effectively reaching the tumor tissue.

  • Tumor Microenvironment (TME): The TME can present physical and biological barriers that limit DAC penetration and efficacy.

  • Target Accessibility in Vivo: The target antigen may not be as accessible on the surface of tumor cells in a three-dimensional in vivo environment as it is in a 2D cell culture.

  • Off-Target Toxicities: The DAC could be causing systemic toxicities at doses required for anti-tumor activity, limiting the achievable therapeutic window.

Q3: We are observing off-target toxicity in our in vivo studies that was not predicted by our in vitro assays. How can we investigate and mitigate this?

A3: Off-target toxicity is a significant concern for antibody-drug conjugates. A multi-pronged approach is needed for investigation.

  • Payload-Related Toxicity: The small molecule degrader, once released from the antibody, may have its own off-target effects.

  • Fc-Mediated Effector Functions: The antibody backbone itself can mediate toxicity through interactions with Fc receptors on immune cells.

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.

Troubleshooting Guides

In Vitro Assay Inconsistency
Observation Potential Cause Recommended Action
High Well-to-Well Variability in Proliferation/Viability Assays Inconsistent cell seeding density.Use an automated cell counter for accurate seeding. Ensure even cell suspension before plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media.
Inconsistent Target Degradation in Western Blot Suboptimal lysis buffer or protease/phosphatase inhibitors.Optimize lysis buffer composition. Always use fresh inhibitor cocktails.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Shifting IC50/DC50 Values Between Experiments Variation in cell passage number.Establish a cell bank and use cells within a defined, narrow passage range for all experiments.
Inconsistent incubation times with the DAC.Strictly adhere to the defined experimental timeline for DAC treatment and subsequent assays.
In Vivo Model Challenges
Observation Potential Cause Recommended Action
Lack of Tumor Growth Inhibition Insufficient DAC exposure at the tumor site.Conduct a PK/PD study to measure DAC levels in plasma and tumor tissue.
Development of drug resistance.Analyze post-treatment tumor samples for changes in target expression or signaling pathways.
Excessive Animal Weight Loss or Morbidity Payload-mediated off-target toxicity.Evaluate the toxicity of the unconjugated payload at equivalent doses.
"On-target, off-tumor" toxicity.Perform immunohistochemistry (IHC) on healthy tissues to screen for target expression.
High Variability in Tumor Volume Between Animals Inconsistent tumor cell implantation.Refine surgical implantation techniques. Ensure a consistent number of viable cells are injected.
Differences in animal health status.Source animals from a reputable vendor and allow for an acclimatization period before study initiation.

Experimental Protocols

Protocol 1: Quality Control of a New DAC Batch
  • Purity and Aggregation Analysis:

    • Perform size-exclusion chromatography (SEC-HPLC) to determine the percentage of monomeric antibody and detect any high molecular weight aggregates. An acceptable batch should have >95% monomer.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry (MS) to determine the average DAR and the distribution of drug-loaded species. The DAR should be within the predefined specification range.

  • In Vitro Potency Assay:

    • Conduct a cell-based viability or proliferation assay (e.g., CellTiter-Glo®) using a well-characterized and validated cell line. The IC50 value of the new batch should be within a 2-3 fold range of the reference standard.

  • Target Degradation Assay:

    • Treat target-expressing cells with the DAC at various concentrations. Analyze the level of GSPT1 protein by Western blot or ELISA to determine the DC50 (concentration for 50% degradation).

Visualizations

GSPT1_Degradation_Pathway GSPT1-Targeting DAC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment DAC Degrader-Antibody Conjugate (DAC) Antigen Cell Surface Antigen DAC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload GSPT1 Degrader (Payload) Lysosome->Payload 4. Payload Release GSPT1 GSPT1 Protein Payload->GSPT1 5. Ternary Complex Formation Proteasome Proteasome GSPT1->Proteasome 6. Ubiquitination & Targeting E3_Ligase E3 Ubiquitin Ligase E3_Ligase->GSPT1 Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 7. Degradation

Caption: Mechanism of action for a GSPT1-targeting Degrader-Antibody Conjugate (DAC).

Experimental_Workflow_Troubleshooting Troubleshooting Workflow for Inconsistent In Vitro Results Start Inconsistent In Vitro Results Observed Check_DAC Step 1: Verify DAC Integrity (SEC-HPLC, HIC-HPLC, MS) Start->Check_DAC DAC_OK DAC Integrity Confirmed? Check_DAC->DAC_OK Check_Cells Step 2: Assess Cell Line Health (Passage #, Mycoplasma, Target Expression) Cells_OK Cell Line Health Confirmed? Check_Cells->Cells_OK Check_Assay Step 3: Review Assay Protocol (Reagents, Seeding Density, Incubation Times) Assay_OK Assay Protocol Validated? Check_Assay->Assay_OK DAC_OK->Check_Cells Yes New_Batch Characterize a New Batch of DAC DAC_OK->New_Batch No Cells_OK->Check_Assay Yes New_Cells Thaw a New Vial of Low-Passage Cells Cells_OK->New_Cells No Optimize_Assay Systematically Optimize Assay Parameters Assay_OK->Optimize_Assay No Resolved Issue Resolved Assay_OK->Resolved Yes New_Batch->Check_DAC New_Cells->Check_Cells Optimize_Assay->Check_Assay

Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.

Validation & Comparative

A Comparative Analysis of ORM-3819 and Levosimendan: Mechanisms of Action in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the pharmacological mechanisms of ORM-3819 and levosimendan, two inotropic agents with distinct profiles. The information herein is supported by available preclinical and clinical data to facilitate informed research and development in the field of cardiovascular therapeutics.

Mechanistic Overview: Shared Targets, Divergent Pathways

Both this compound and levosimendan enhance cardiac contractility by sensitizing the myocardial contractile apparatus to calcium. However, their molecular interactions and downstream effects exhibit notable differences. Levosimendan is a well-established calcium sensitizer that binds to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and thereby increasing the force of contraction without a significant increase in intracellular calcium concentration.[1][2][3] Additionally, levosimendan possesses vasodilatory properties mediated by the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][4][5]

This compound is a novel inotropic agent that also acts as a calcium sensitizer through its interaction with cTnC. However, it distinguishes itself by also being a selective inhibitor of phosphodiesterase III (PDE III). This dual mechanism of action suggests a synergistic approach to enhancing cardiac performance by both increasing myofilament calcium sensitivity and augmenting intracellular cyclic AMP (cAMP) levels.

The following table provides a comparative summary of the key mechanistic features of this compound and levosimendan.

FeatureThis compoundLevosimendan
Primary Target Cardiac Troponin C (cTnC) & Phosphodiesterase III (PDE III)Cardiac Troponin C (cTnC) & ATP-sensitive Potassium (K-ATP) Channels
Primary Mechanism Calcium Sensitization & PDE III InhibitionCalcium Sensitization & K-ATP Channel Opening
Effect on Intracellular Calcium No direct increase in concentrationNo direct increase in concentration
Vasodilatory Mechanism PDE III InhibitionK-ATP Channel Opening
Key Downstream Effectors Increased myofilament Ca2+ sensitivity, Increased cAMPIncreased myofilament Ca2+ sensitivity, Vascular smooth muscle hyperpolarization

Signaling Pathways: A Visual Comparison

The distinct molecular targets of this compound and levosimendan result in the activation of different intracellular signaling cascades to produce their inotropic and vasodilatory effects.

cluster_orm3819 This compound Signaling Pathway ORM3819 This compound cTnC Cardiac Troponin C ORM3819->cTnC Binds to PDE3 Phosphodiesterase III ORM3819->PDE3 Inhibits Ca_Sensitivity Increased Ca2+ Sensitivity cTnC->Ca_Sensitivity Contraction_ORM Enhanced Myocardial Contraction Ca_Sensitivity->Contraction_ORM cAMP Increased cAMP PDE3->cAMP PKA Protein Kinase A cAMP->PKA PKA->Contraction_ORM

Caption: Dual mechanism of this compound action.

cluster_levosimendan Levosimendan Signaling Pathway Levosimendan Levosimendan cTnC_Levo Cardiac Troponin C Levosimendan->cTnC_Levo Binds to KATP K-ATP Channel Levosimendan->KATP Opens Ca_Sensitivity_Levo Increased Ca2+ Sensitivity cTnC_Levo->Ca_Sensitivity_Levo Contraction_Levo Enhanced Myocardial Contraction Ca_Sensitivity_Levo->Contraction_Levo Hyperpolarization Hyperpolarization KATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Levosimendan's mechanism of action.

Experimental Data and Protocols

In Vitro Calcium Sensitization

Objective: To quantify and compare the calcium-sensitizing effects of this compound and levosimendan on cardiac muscle fibers.

Experimental Protocol: Skinned cardiac muscle fibers are obtained from animal models (e.g., rat or guinea pig ventricles). These fibers are mounted on a force transducer and bathed in solutions with precisely controlled free calcium concentrations. The force of contraction is measured at various calcium concentrations in the presence and absence of the test compounds. The data are used to generate force-pCa (-log[Ca2+]) curves, and the pCa50 (the calcium concentration required for 50% maximal activation) is determined. An increase in pCa50 indicates calcium sensitization.

Data Summary:

CompoundΔpCa50 (Change in pCa50)Interpretation
This compound Data from specific head-to-head studies are not readily available.Demonstrates calcium-sensitizing effects in preclinical models.
Levosimendan Consistently demonstrates a significant increase in pCa50.[6]Potent calcium sensitizer.
Phosphodiesterase III Inhibition

Objective: To determine the inhibitory potency of this compound and levosimendan on the PDE III enzyme.

Experimental Protocol: Recombinant human PDE III is used in an in vitro enzymatic assay. The enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of the test compounds. The rate of cAMP hydrolysis is measured, typically using radioimmunoassay or fluorescence-based methods. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Data Summary:

CompoundPDE III IC50Interpretation
This compound Reported to be a selective PDE III inhibitor.Contributes to its inotropic effect by increasing cAMP levels.
Levosimendan Weak PDE III inhibitory activity at therapeutic concentrations.[4]Primarily acts as a calcium sensitizer and K-ATP channel opener.
In Vivo Hemodynamic Effects

Objective: To compare the hemodynamic profiles of this compound and levosimendan in animal models of heart failure.

Experimental Protocol: Heart failure is induced in a large animal model (e.g., canine or swine) through methods such as rapid ventricular pacing or coronary artery ligation. After the development of heart failure, animals are instrumented to measure key hemodynamic parameters, including left ventricular pressure (for dP/dtmax and dP/dtmin), cardiac output, systemic vascular resistance, and pulmonary capillary wedge pressure. The animals then receive intravenous infusions of either this compound, levosimendan, or a placebo, and the hemodynamic changes are recorded over time.

Experimental Workflow:

Induce_HF Induce Heart Failure in Animal Model Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Induce_HF->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Randomization Randomize to Treatment Groups (this compound, Levosimendan, Placebo) Baseline->Randomization Infusion Intravenous Drug Infusion Randomization->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis

Caption: In vivo hemodynamic study workflow.

Data Summary:

ParameterThis compoundLevosimendan
Cardiac Contractility (dP/dtmax) IncreasedIncreased[7]
Systemic Vascular Resistance Decreased (expected due to PDE III inhibition)Decreased (due to K-ATP channel opening)[7]
Heart Rate Variable, potential for increase due to cAMPGenerally minimal to modest increase[8]
Myocardial Oxygen Consumption Potential for increase due to cAMP-mediated effectsNo significant increase[9]

Conclusion

This compound and levosimendan represent two distinct, yet related, approaches to calcium sensitization in the treatment of heart failure. While both agents enhance myocardial contractility by targeting troponin C, their secondary mechanisms of action diverge significantly. Levosimendan's K-ATP channel-mediated vasodilation offers a reduction in both preload and afterload. In contrast, this compound's selective PDE III inhibition provides an additional layer of inotropic support through cAMP-dependent pathways.

The choice between these agents in a clinical setting would likely depend on the specific hemodynamic profile of the patient and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two promising cardiovascular drugs. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.

References

A Comparative Guide to ORM-3819 and Other PDE3 Inhibitors for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphodiesterase III (PDE3) inhibitor ORM-3819 with established PDE3 inhibitors, cilostazol and milrinone. The information is intended to assist researchers and drug development professionals in evaluating these compounds for cardiovascular research. This document details their mechanisms of action, presents available quantitative data for comparison, and outlines typical experimental protocols.

Introduction to PDE3 Inhibitors

Phosphodiesterase 3 (PDE3) is a critical enzyme in the cardiovascular system responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in positive inotropy (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[1] These effects make PDE3 inhibitors valuable in treating conditions like heart failure and intermittent claudication.[1]

This compound: A Novel Inodilator

This compound is a novel compound with a dual mechanism of action, functioning as both a calcium sensitizer and a selective PDE3 inhibitor.[2] This combined action suggests a potential for enhanced cardiac contractility and vasodilation.[2] Preclinical studies have indicated its potential to improve contractile performance.[2]

Comparative Analysis: this compound vs. Cilostazol vs. Milrinone

This section provides a comparative overview of the available data for this compound, cilostazol, and milrinone. It is important to note that the presented data is compiled from various sources and may not have been generated under identical experimental conditions.

Mechanism of Action

All three compounds share the common mechanism of PDE3 inhibition. However, this compound possesses an additional calcium-sensitizing effect.

  • This compound: Acts as a selective PDE3 inhibitor and a calcium sensitizer, directly enhancing the sensitivity of cardiac troponin C (cTnC) to calcium.[2]

  • Cilostazol: A selective inhibitor of PDE3A, the isoform prevalent in the cardiovascular system.[1][3] It also inhibits adenosine uptake. Its primary effects are vasodilation and inhibition of platelet aggregation.[3]

  • Milrinone: A selective inhibitor of PDE3, it increases intracellular cAMP, leading to positive inotropic effects and vasodilation.[4][5] It is known to inhibit both PDE3A and PDE3B isoforms.[6]

Quantitative Performance Data

The following table summarizes the available quantitative data for the three PDE3 inhibitors. Direct comparison should be approached with caution due to variations in experimental setups across different studies.

ParameterThis compoundCilostazolMilrinone
PDE3 IC50 Data not available in searched literature~0.2 µM (for PDE3A)[1][3][7][8]~0.42 µM (for cardiac FIII PDE)[5], 0.45 µM (for PDE3A), 1.0 µM (for PDE3B)[9], 56 ± 12 nM[6]
Other In Vitro Data EC50 for relaxation of porcine coronary arteries: 72.2 µM[1]IC50 for ADP-induced platelet aggregation: 12.5 µM[3]EC50 for increasing [3H]cAMP in platelets: 5329 ± 970 nM[6]
In Vivo Data EC50 for increasing LV+dP/dtmax in guinea pigs: 0.13 ± 0.05 µM/kg[1]Attenuates neurological dysfunction and brain atrophy in rats after ischemia (10 mg/kg, i.p.)[1][3]-
Selectivity Selective for PDE3[2]Selective for PDE3A[1][3]Selective for PDE3, with some inhibition of PDE4 at higher concentrations[4]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.

Signaling Pathways and Experimental Workflows

PDE3 Signaling Pathway

The following diagram illustrates the general signaling pathway affected by PDE3 inhibitors.

PDE3_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts Ligand Ligand Ligand->GPCR activates ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE3->AMP degrades Cellular_Response Cellular Response (e.g., Vasodilation, Increased Contractility) PKA->Cellular_Response leads to Inhibitor PDE3 Inhibitor (this compound, Cilostazol, Milrinone) Inhibitor->PDE3 inhibits

Figure 1. Simplified PDE3 signaling pathway.

Experimental Workflow for PDE Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against a PDE enzyme.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - PDE Enzyme - Substrate (cAMP/cGMP) - Assay Buffer Incubation Incubate PDE Enzyme with Test Compound Reagents->Incubation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Measure Product Formation (e.g., Fluorescence, Radioactivity) Termination->Detection Analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detection->Analysis

Figure 2. General workflow for a PDE inhibition assay.

Experimental Protocols

PDE Inhibition Assay (General Protocol)

Determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoform is a standard method to quantify its potency. A common method is the in vitro enzymatic assay.

Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50%.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE3A)

  • Substrate: Radiolabeled or fluorescently labeled cAMP

  • Test compounds (e.g., this compound, cilostazol, milrinone)

  • Assay buffer

  • Detection reagents (specific to the assay format, e.g., scintillation cocktail for radioassays, binding agent for fluorescence polarization)

  • Microplates

Procedure (Example using a Radioassay):

  • Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the purified PDE enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the radiolabeled cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature. The duration should be within the linear range of the enzyme kinetics.

  • Reaction Termination: Stop the reaction, for example, by adding a stopping reagent or by heat inactivation.

  • Product Separation and Detection: Separate the product (radiolabeled 5'-AMP) from the unreacted substrate. This can be achieved using methods like chromatography or binding to specific beads (e.g., in a Scintillation Proximity Assay).

  • Quantification: Measure the amount of product formed using a suitable instrument (e.g., a scintillation counter).

  • Data Analysis:

    • Subtract the background reading (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Calcium Sensitization Assay (General Protocol)

This assay is relevant for compounds like this compound that have a direct effect on the myofilaments' sensitivity to calcium.

Objective: To determine if a compound increases the force of contraction at a given submaximal calcium concentration in skinned cardiac muscle fibers.

Materials:

  • Cardiac muscle fiber bundles

  • "Skinning" solution (containing a detergent like Triton X-100 to permeabilize the cell membrane)

  • A series of "activating" solutions with precisely buffered free calcium concentrations

  • Test compound

  • Force transducer apparatus

Procedure:

  • Fiber Preparation: Isolate small bundles of cardiac muscle fibers and chemically "skin" them to remove the cell membranes while leaving the contractile apparatus intact.

  • Mounting: Mount the skinned fiber bundle between a force transducer and a length controller.

  • Baseline Measurement: Bathe the fiber in a relaxing solution (very low calcium concentration) to measure the baseline passive tension.

  • Calcium Activation: Sequentially expose the fiber to activating solutions with increasing concentrations of free calcium. This will generate a force-pCa (-log[Ca2+]) curve.

  • Compound Incubation: After washing out the calcium, incubate the fiber in a relaxing solution containing the test compound (e.g., this compound) for a defined period.

  • Post-Compound Calcium Activation: Repeat the sequential exposure to the activating solutions with increasing calcium concentrations, with the test compound present in all solutions.

  • Data Analysis:

    • Plot the developed force as a function of the pCa for both the control and the compound-treated conditions.

    • A leftward shift in the force-pCa curve in the presence of the compound indicates calcium sensitization, meaning less calcium is required to produce the same amount of force.

    • The EC50 for calcium (the pCa value at which 50% of the maximal force is generated) can be calculated for both curves to quantify the extent of sensitization.

Clinical Development Status

As of the latest available information, there is no publicly accessible data from clinical trials specifically for this compound. Searches for clinical trials related to "ORM" compounds from Orion Pharma have identified studies for other molecules such as ORM-5029 and ORM-12741, which are being investigated for different therapeutic indications. Therefore, the clinical efficacy and safety profile of this compound in humans remains to be determined.

Conclusion

This compound presents an interesting profile as a dual-action inodilator, combining PDE3 inhibition with calcium sensitization. This differentiates it from established PDE3 inhibitors like cilostazol and milrinone. While preclinical data suggests its potential, a comprehensive understanding of its potency and selectivity relative to other PDE3 inhibitors requires further investigation, ideally through head-to-head comparative studies under standardized conditions. The absence of clinical trial data for this compound means its therapeutic potential is yet to be validated in humans. Researchers and drug development professionals should consider these factors when evaluating this compound for future cardiovascular research and development programs.

References

Independent Verification of ORM-3819's Vasodilatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of the novel inodilator ORM-3819 against established vasodilators: levosimendan, sodium nitroprusside, and verapamil. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential therapeutic applications.

Executive Summary

This compound is a novel inodilator that exhibits vasodilatory effects through the activation of voltage-gated potassium channels, leading to hyperpolarization of vascular smooth muscle cells.[1] This mechanism of action results in relaxation of blood vessels, suggesting its potential utility in conditions where vasodilation is beneficial. This guide presents a comparative analysis of its potency with other vasodilators, details the experimental protocols for assessing vasodilation, and visualizes the key signaling pathways involved.

Quantitative Comparison of Vasodilatory Potency

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and comparator drugs in inducing vasodilation in isolated porcine coronary arteries. Lower EC50 values indicate higher potency.

CompoundEC50 (µM)Maximum Relaxation (%)Pre-constricting AgentExperimental Model
This compound 72.2[1]58.1[1]KCl[1]Isolated Porcine Coronary Artery[1]
Levosimendan Data not available in a directly comparable model---
Sodium Nitroprusside Data not available in a directly comparable model---
Verapamil Data not available in a directly comparable model---

Note: Direct comparison of EC50 values is most meaningful when obtained under identical experimental conditions. While data for levosimendan, sodium nitroprusside, and verapamil in porcine coronary arteries exist, directly comparable studies using KCl as the pre-constricting agent and reporting EC50 values were not identified in the current search. Further targeted research is required to populate these fields for a precise comparative analysis.

Signaling Pathways of Vasodilation

The vasodilatory effects of this compound and the comparator drugs are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for predicting their physiological effects and potential side-effect profiles.

This compound Signaling Pathway

This compound primarily induces vasodilation through the activation of voltage-gated potassium (Kv) channels in vascular smooth muscle cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation and vasodilation.[1]

ORM3819_Pathway ORM3819 This compound Kv_Channel Voltage-Gated K+ Channel (Kv) ORM3819->Kv_Channel Activates K_Efflux K+ Efflux Kv_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

This compound Vasodilation Signaling Pathway
Levosimendan Signaling Pathway

Levosimendan's vasodilatory action is primarily attributed to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2] Similar to this compound, this leads to hyperpolarization and subsequent vasodilation.

Levosimendan_Pathway Levosimendan Levosimendan KATP_Channel ATP-Sensitive K+ Channel (K-ATP) Levosimendan->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Levosimendan Vasodilation Signaling Pathway
Sodium Nitroprusside Signaling Pathway

Sodium nitroprusside is a nitric oxide (NO) donor.[3] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP).[3] cGMP then activates protein kinase G (PKG), which phosphorylates several proteins that ultimately decrease intracellular calcium concentration and cause smooth muscle relaxation.[3]

SNP_Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Decrease Decreased Intracellular Ca2+ PKG->Ca_Decrease Relaxation Smooth Muscle Relaxation Ca_Decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Sodium Nitroprusside Vasodilation Pathway
Verapamil Signaling Pathway

Verapamil is a non-dihydropyridine calcium channel blocker. It directly inhibits the influx of calcium into vascular smooth muscle cells by blocking L-type calcium channels.[4] This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation.[4]

Verapamil_Pathway Verapamil Verapamil Ca_Channel L-type Ca2+ Channel Verapamil->Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Verapamil Vasodilation Signaling Pathway

Experimental Protocols

The following section details a standard methodology for assessing the vasodilatory properties of a compound using isolated arterial rings, a common ex vivo technique in pharmacology.

Wire Myography for Vasodilation Assessment

Wire myography is a widely used in vitro technique to measure the contractile and relaxant responses of small blood vessels.

1. Tissue Preparation:

  • Porcine hearts are obtained from a local abattoir and transported in cold, oxygenated Krebs-Henseleit solution.

  • The left anterior descending coronary artery is dissected free from the surrounding tissue in a petri dish containing cold Krebs-Henseleit solution.

  • The artery is cut into rings of approximately 2-3 mm in length.

2. Mounting:

  • Two tungsten wires (typically 40 µm in diameter) are carefully passed through the lumen of the arterial ring.

  • The wires are then mounted onto the jaws of a wire myograph, with one jaw being attached to a force transducer and the other to a micrometer for stretching the vessel.

  • The mounted ring is submerged in a temperature-controlled (37°C) organ bath filled with Krebs-Henseleit solution and continuously gassed with 95% O2 and 5% CO2.

3. Equilibration and Viability Check:

  • The arterial ring is allowed to equilibrate for at least 60 minutes.

  • The optimal passive tension is determined by a normalization procedure to ensure maximal contractile response.

  • The viability of the vessel is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Endothelial integrity can be assessed by observing relaxation in response to an endothelium-dependent vasodilator like bradykinin after pre-contraction.

4. Experimental Procedure:

  • The arterial ring is pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., 30 mM KCl or a thromboxane A2 mimetic like U46619).

  • Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added to the organ bath in a cumulative, concentration-dependent manner.

  • The relaxation response at each concentration is recorded as a percentage of the pre-contraction tension.

  • A concentration-response curve is constructed, and the EC50 value is calculated using appropriate pharmacological software.

Experimental_Workflow cluster_prep Tissue Preparation cluster_mount Mounting & Equilibration cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Porcine Heart Dissect Dissect Coronary Artery Harvest->Dissect Cut Cut into Rings Dissect->Cut Mount Mount Ring in Myograph Cut->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Normalize Normalize Tension Equilibrate->Normalize Viability Check Viability (KCl) Normalize->Viability Precontract Pre-contract with Agonist Viability->Precontract Add_Drug Add Test Compound (Cumulative Concentrations) Precontract->Add_Drug Record Record Relaxation Add_Drug->Record CRC Construct Concentration- Response Curve Record->CRC EC50 Calculate EC50 CRC->EC50

Wire Myography Experimental Workflow

Conclusion

This compound demonstrates vasodilatory properties through a mechanism involving the activation of voltage-gated potassium channels. The provided data from isolated porcine coronary artery studies offer a preliminary understanding of its potency. However, for a comprehensive and definitive comparison with other vasodilators, further studies are warranted to generate comparative data under identical experimental conditions. The detailed experimental protocol and signaling pathway diagrams in this guide serve as a valuable resource for researchers designing and interpreting future investigations into the vasodilatory effects of this compound and other novel compounds.

References

A Comparative Guide to the Inotropic Effects of ORM-3819 and Other Calcium Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic effects of the novel calcium sensitizer ORM-3819 with other established calcium sensitizers, levosimendan and pimobendan. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these compounds.

Executive Summary

This compound is a novel inotropic agent that, like pimobendan, exhibits a dual mechanism of action involving both calcium sensitization of cardiac troponin C (cTnC) and selective inhibition of phosphodiesterase III (PDE III). Levosimendan, another prominent calcium sensitizer, primarily acts by sensitizing cTnC to calcium and also possesses vasodilatory effects through the opening of ATP-dependent potassium (K-ATP) channels. This guide delves into the quantitative inotropic effects, underlying signaling pathways, and experimental methodologies used to evaluate these compounds.

Data Presentation: Quantitative Comparison of Inotropic Effects

The following tables summarize the quantitative data on the inotropic effects of this compound, levosimendan, and pimobendan from various experimental models. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.

Table 1: In Vitro Inotropic and PDE III Inhibitory Potency

CompoundParameterSpecies/TissueValueCitation
This compound EC50 (Ca2+-sensitizing effect)Guinea Pig Left Ventricle2.88 ± 0.14 µM
IC50 (PDE III inhibition)In vitro enzyme assay3.88 ± 0.3 nM
Levosimendan EC50 (Positive Inotropic Effect)Rat Papillary Muscle0.1 - 1 µM
IC50 (PDE III inhibition)Human Ventricular Myocardium~13 µM
Pimobendan EC50 (Ca2+-sensitizing effect)Guinea Pig Papillary Muscle0.3 - 1 µM[1]
IC50 (PDE III inhibition)Guinea Pig Heart0.3 - 0.5 µM[1]

Table 2: In Vivo and Ex Vivo Hemodynamic Effects

CompoundModelKey FindingsCitation
This compound Langendorff-perfused Guinea Pig HeartIncreased +dP/dtmax (EC50=8.9±1.7 nM) and LV systolic pressure (EC50=7.63±1.74 nM)
Anesthetized Healthy Guinea Pigs (IV)Increased LV+dP/dtmax (EC50=0.13±0.05 µM/kg)
Anesthetized Dog Model of Myocardial StunningRestored depressed LV+dP/dtmax and improved segmental shortening
Levosimendan Anesthetized DogsDose-dependent increases in cardiac output and stroke volume, with reductions in pulmonary capillary-wedge pressure.[2]
Patients with Decompensated Heart FailureShown to be superior to dobutamine in increasing cardiac output and decreasing pulmonary capillary wedge pressure.[3]
Pimobendan Anesthetized DogsDose-dependent increases in LV max dP/dt and cardiac output, and decreases in the pulmonary capillary wedge pressure.
Healthy Dogs (IV)Significantly increased max dP/dt and decreased LVEDP within 5 minutes.[4][5]

Signaling Pathways and Mechanisms of Action

The distinct inotropic effects of this compound, levosimendan, and pimobendan arise from their unique interactions with cellular signaling pathways.

This compound and Pimobendan: Dual Mechanism of Action

Both this compound and pimobendan enhance cardiac contractility through two primary mechanisms:

  • Calcium Sensitization: They bind to cardiac troponin C (cTnC) in a calcium-dependent manner. This binding stabilizes the Ca2+-bound conformation of cTnC, increasing the sensitivity of the myofilaments to calcium and thereby enhancing the force of contraction without significantly increasing intracellular calcium concentrations. This is considered a key advantage as it may reduce the risk of arrhythmias and increased myocardial oxygen demand associated with other inotropes.[6]

  • Phosphodiesterase III (PDE III) Inhibition: By selectively inhibiting PDE III, these agents prevent the breakdown of cyclic AMP (cAMP) in cardiomyocytes. The resulting increase in cAMP levels leads to protein kinase A (PKA) activation, which in turn phosphorylates various proteins involved in excitation-contraction coupling, ultimately leading to an increased influx of calcium and enhanced contractility. The vasodilatory effects of these drugs are also partly attributed to PDE III inhibition in vascular smooth muscle.[5]

G cluster_0 Cardiomyocyte ORM3819 This compound / Pimobendan cTnC Cardiac Troponin C ORM3819->cTnC Binds to PDE3 PDE III ORM3819->PDE3 Inhibits Ca_binding Increased Ca2+ Sensitivity cTnC->Ca_binding Contraction Enhanced Contraction Ca_binding->Contraction cAMP cAMP PDE3->cAMP Breaks down PKA PKA cAMP->PKA Activates Ca_influx Increased Ca2+ Influx PKA->Ca_influx Ca_influx->Contraction G cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell Levosimendan_myo Levosimendan cTnC Cardiac Troponin C Levosimendan_myo->cTnC Binds to Ca_binding Increased Ca2+ Sensitivity cTnC->Ca_binding Contraction Enhanced Contraction Ca_binding->Contraction Levosimendan_vasc Levosimendan KATP K-ATP Channel Levosimendan_vasc->KATP Opens Hyperpolarization Hyperpolarization KATP->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation G start Start prep Prepare Skinned Myocardial Fibers (Saponin treatment) start->prep mount Mount Fibers to Force Transducer prep->mount incubate Incubate Fibers in Solutions +/- Test Compound mount->incubate solutions Prepare Activating Solutions (Varying [Ca2+]) solutions->incubate measure Measure Isometric Tension incubate->measure analyze Analyze Force-pCa Relationship (Determine ΔpCa50) measure->analyze end End analyze->end G start Start isolate Isolate Heart from Animal Model start->isolate cannulate Cannulate Aorta isolate->cannulate perfuse Retrograde Perfusion with Krebs-Henseleit Buffer cannulate->perfuse stabilize Stabilization Period perfuse->stabilize instrument Insert LV Balloon Catheter stabilize->instrument baseline Record Baseline Hemodynamics (LVP, +dP/dtmax, -dP/dtmax) instrument->baseline administer Administer Test Compound via Perfusate baseline->administer record Record Hemodynamic Changes administer->record end End record->end

References

A Comparative Review of ORM-3819 and Other Inotropic and Vasodilatory Agents in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel cardiovascular drug candidate ORM-3819 with established inotropic and vasodilatory agents: levosimendan, milrinone, and pimobendan. The information presented is based on available preclinical and experimental data, focusing on mechanisms of action, pharmacodynamic effects, and the experimental protocols used for their evaluation.

Introduction

This compound is an investigational drug candidate with a dual mechanism of action, positioning it as a novel inodilator for potential use in acute heart failure. It exhibits both calcium-sensitizing properties and selective inhibition of phosphodiesterase III (PDE III).[1][2] This profile is shared to varying extents by the comparator drugs in this review. Levosimendan is primarily a calcium sensitizer with some PDE III inhibitory effects, while milrinone is a selective PDE III inhibitor, and pimobendan exhibits a mixed profile of calcium sensitization and PDE III inhibition.[3][4][5][6][7][8][9] Understanding the nuanced differences in their mechanisms and resulting physiological effects is crucial for the development and positioning of new cardiovascular therapies.

Mechanism of Action

The primary mechanism of action for these compounds involves the modulation of intracellular calcium signaling and cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes and vascular smooth muscle cells.

This compound: This novel agent enhances cardiac contractility by directly binding to cardiac troponin C (cTnC), which increases the sensitivity of the myofilaments to calcium.[1][10] Concurrently, it selectively inhibits PDE III, leading to an accumulation of cAMP. This dual action results in a potent positive inotropic effect and vasodilation.[1][2]

Levosimendan: The principal mechanism of levosimendan is calcium sensitization through its binding to cTnC, stabilizing the Ca2+-bound conformation of troponin C and thereby enhancing the contractile force without significantly increasing intracellular calcium concentrations.[1][3][11][12][13] It also exerts vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[14][15] Its PDE III inhibitory effect is considered weak at therapeutic concentrations.[3]

Milrinone: Milrinone is a selective inhibitor of PDE III, the enzyme responsible for the degradation of cAMP.[5][16][17][18] By inhibiting PDE III, milrinone increases intracellular cAMP levels in both cardiac and vascular smooth muscle. In the heart, this leads to increased protein kinase A (PKA) activity, phosphorylation of calcium channels, and enhanced calcium influx, resulting in a positive inotropic effect. In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.[17][18]

Pimobendan: Pimobendan also possesses a dual mechanism of action. It acts as a calcium sensitizer by enhancing the interaction between calcium and cTnC.[6][7][9] Additionally, it is a PDE III inhibitor, contributing to its inotropic and vasodilatory effects.[6][7][8]

Signaling Pathway Diagram

Comparative Signaling Pathways of Inodilators cluster_legend Legend ORM_3819 This compound cTnC Cardiac Troponin C (cTnC) ORM_3819->cTnC PDE3 Phosphodiesterase III (PDE III) ORM_3819->PDE3 Levosimendan Levosimendan Levosimendan->cTnC K_ATP ATP-sensitive K+ channels (Vascular Smooth Muscle) Levosimendan->K_ATP Milrinone Milrinone Milrinone->PDE3 Pimobendan Pimobendan Pimobendan->cTnC Pimobendan->PDE3 Ca_Sensitization Myofilament Ca2+ Sensitization cTnC->Ca_Sensitization cAMP cAMP elevation PDE3->cAMP inhibition leads to Vasodilation Vasodilation K_ATP->Vasodilation cAMP->Vasodilation Inotropy Positive Inotropy cAMP->Inotropy Ca_Sensitization->Inotropy key_activates Activates/Sensitizes key_inhibits Inhibits sub_edge1 sub_edge1 sub_edge2 sub_edge2

Signaling pathways of this compound and comparator drugs.

Comparative Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound and the comparator drugs. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.

Table 1: In Vitro Potency for PDE III Inhibition and Calcium Sensitization

CompoundPDE III Inhibition (IC50)Calcium Sensitization (EC50 / ΔpCa50)Species/Tissue
This compound 3.88 ± 0.3 nM[1]ΔpCa50 = 0.12 ± 0.01 (EC50 = 2.88 ± 0.14 µM)[1]Guinea Pig / Left Ventricle
Levosimendan ~10 µM (clinically relevant effects are not primarily via PDE III inhibition)[3]Ca50 decreased from 2.73 µM to 1.19 µM at 3 µM Levosimendan[13]Human / Recombinant cTnC
Milrinone 0.42 µM[16]No direct calcium sensitizing effectHuman / Cardiac Tissue
Pimobendan Potent PDE III inhibitor (specific IC50 varies by study)[7]Increases Ca2+ sensitivity in skinned cardiac fibers[19]Human / Failing Myocardium

Table 2: Effects on Cardiac Contractility and Vasodilation

CompoundInotropic Effect (EC50)Vasodilatory Effect (EC50)Experimental Model
This compound +dP/dtmax: 8.9 ± 1.7 nM[1]Relaxation of coronary arteries (less potent than levosimendan)Langendorff-perfused guinea pig heart / Isolated porcine coronary arteries
Levosimendan Dose-dependent increase in cardiac performance[20]Increased coronary artery diameter by 10-11%[21]Human (in vivo)
Milrinone Dose-dependent increase in contractility[22]Dose-dependent vasodilationIsolated cat papillary muscle / Human (in vivo)
Pimobendan Dose-dependent increase in force of contraction[7]Dose-dependent decrease in pulmonary capillary wedge pressure[6]Human myocardial strips / Human (in vivo)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these cardiovascular drugs.

Measurement of Myofilament Calcium Sensitivity

This assay determines the effect of a compound on the sensitivity of the cardiac contractile apparatus to calcium.

Protocol Summary:

  • Preparation of Skinned Cardiac Fibers: Cardiac muscle tissue is dissected and permeabilized ("skinned") using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the myofilaments accessible to the bathing solution.

  • Experimental Setup: The skinned fibers are mounted between a force transducer and a motor.

  • Calcium Solutions: A series of solutions with varying free calcium concentrations (expressed as pCa, the negative logarithm of the calcium concentration) are prepared.

  • Force Measurement: The fibers are exposed to the different pCa solutions in the presence and absence of the test compound. The steady-state force generated at each pCa is recorded.[4]

  • Data Analysis: A force-pCa curve is generated, and the pCa required to produce 50% of the maximal force (pCa50) is determined. A leftward shift in the curve (increase in pCa50) indicates calcium sensitization.[4]

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE isoforms.

Protocol Summary:

  • Enzyme Preparation: Purified PDE isoforms (e.g., PDE III) are used.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the PDE enzyme, the test compound at various concentrations, and a cyclic nucleotide substrate (e.g., [3H]-cAMP).[5]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[5]

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation.[5]

  • Product Separation and Detection: The product of the reaction (e.g., [3H]-AMP) is separated from the unreacted substrate. In radiolabel-based assays, this can be achieved using anion-exchange chromatography. The amount of product is then quantified using a scintillation counter.[5]

  • Data Analysis: The percentage of PDE inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Langendorff Isolated Heart Perfusion

This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.

Protocol Summary:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal and placed in ice-cold buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to body temperature, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.[23]

  • Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development (left ventricular developed pressure, LVDP) and the rates of pressure increase (+dP/dt) and decrease (-dP/dt). Heart rate and coronary flow can also be monitored.

  • Drug Administration: The test compound is added to the perfusate at various concentrations, and the effects on cardiac parameters are recorded.

Experimental Workflow Diagram

General Experimental Workflow for Inodilator Characterization cluster_In_Vitro cluster_Ex_Vivo cluster_In_Vivo Start Drug Candidate (e.g., this compound) In_Vitro In Vitro Assays Start->In_Vitro Ex_Vivo Ex Vivo Models In_Vitro->Ex_Vivo PDE_Assay PDE Activity Assay (IC50 determination) In_Vitro->PDE_Assay Ca_Sensitivity_Assay Myofilament Ca2+ Sensitivity (pCa50 determination) In_Vitro->Ca_Sensitivity_Assay Coronary_Ring_Assay Isolated Coronary Artery Rings (Vasodilation EC50) In_Vitro->Coronary_Ring_Assay In_Vivo In Vivo Models Ex_Vivo->In_Vivo Langendorff Langendorff Isolated Heart (Inotropy, Lusitropy EC50) Ex_Vivo->Langendorff Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Animal_Model Anesthetized Animal Model (Hemodynamic Effects) In_Vivo->Animal_Model

A typical experimental workflow for characterizing inodilators.

Conclusion

This compound represents a promising new inodilator with a balanced dual mechanism of action, combining myofilament calcium sensitization with selective PDE III inhibition. This profile is comparable to pimobendan but distinct from the more selective actions of levosimendan (primarily a calcium sensitizer) and milrinone (a PDE III inhibitor). The preclinical data for this compound suggest potent inotropic and vasodilatory effects. Further comparative studies, particularly in clinically relevant models of heart failure, will be essential to fully elucidate its therapeutic potential relative to existing agents. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Validating the Role of Voltage-Gated Potassium Channels in the Vasorelaxant Action of ORM-3819: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel inodilator ORM-3819, focusing on its mechanism of action via voltage-gated potassium (Kv) channels in vascular smooth muscle. The data presented here, derived from key experimental studies, is intended to offer an objective comparison with other potassium channel modulators, aiding in the evaluation of its therapeutic potential.

Executive Summary

This compound is a novel inodilating agent that has been shown to induce relaxation of coronary arteries, a crucial factor for alleviating vasospasm.[1] Experimental evidence strongly suggests that this vasorelaxant effect is mediated through the activation of voltage-gated potassium channels, leading to hyperpolarization of vascular smooth muscle cells.[1] This guide will delve into the experimental data supporting this mechanism, compare the efficacy of this compound with other known potassium channel openers, and provide detailed experimental protocols for reproducibility.

Comparative Performance of this compound

The vasodilatory and electrophysiological effects of this compound have been quantified and compared with other vasoactive agents, including the inodilator levosimendan and the endogenous vasodilator C-type natriuretic peptide (CNP).

Vasorelaxant Effects on Porcine Coronary Arteries

Experiments on isolated porcine coronary artery rings pre-contracted with 30 mM KCl demonstrate the concentration-dependent vasorelaxant effect of this compound.

CompoundEC50 (µM)Maximum Relaxation (%)
This compound 72.258.1
LevosimendanData for direct comparison under identical conditions not available in the primary sourceData for direct comparison under identical conditions not available in the primary source

Table 1: Comparative Vasorelaxant Potency. The EC50 value represents the concentration required to achieve 50% of the maximum relaxation. The maximum relaxation is expressed as a percentage of the pre-contraction induced by KCl.[1]

Electrophysiological Effects: Membrane Potential Hyperpolarization

The activation of potassium channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change in membrane potential is a key indicator of potassium channel opener activity.

CompoundConcentrationMaximum Hyperpolarization (mV)
This compound 120 µM-2.6 ± 0.81
Levosimendan3.7 µM-1.82 ± 0.44
C-type Natriuretic Peptide (CNP)1.4 µM-3.6 ± 0.38

Table 2: Comparative Hyperpolarizing Effects. The data shows the peak hyperpolarization induced by each compound in porcine coronary artery smooth muscle cells.[1][2]

Mechanism of Action: The Role of Voltage-Gated Potassium Channels

The involvement of voltage-gated potassium channels in the action of this compound was validated using the Kv channel inhibitor, 4-aminopyridine (4-AP).

TreatmentThis compound Concentration (µM)Relaxation (%)
This compound alone41.6~30
This compound + 4-AP (5 mM)41.6Significantly attenuated
This compound alone117.2~55
This compound + 4-AP (5 mM)117.2Significantly attenuated

Table 3: Effect of 4-Aminopyridine on this compound-induced Relaxation. The significant attenuation of vasorelaxation in the presence of 4-AP strongly indicates that this compound's mechanism of action involves the opening of voltage-gated potassium channels.[1]

Signaling Pathway of this compound in Vascular Smooth Muscle

The proposed signaling pathway for the vasorelaxant effect of this compound is a direct interaction with and activation of voltage-gated potassium channels.

ORM3819_Pathway ORM3819 This compound Kv_Channel Voltage-Gated Potassium Channel (Kv) ORM3819->Kv_Channel Activates Hyperpolarization Membrane Hyperpolarization Kv_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Calcium Channel (L-type) Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Reduces Relaxation Vascular Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isometric Tension Studies in Isolated Porcine Coronary Arteries

Objective: To quantify the vasorelaxant effect of this compound.

Protocol:

  • Tissue Preparation: Hearts from freshly slaughtered pigs are placed in ice-cold Krebs-Henseleit solution. The circumflex branch of the coronary artery is dissected and cut into 5-mm rings.[1]

  • Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.[1]

  • Equilibration and Pre-contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 29.4 mN. The medium is refreshed every 15 minutes. Contraction is then induced with 30 mM KCl.[1]

  • Drug Application: Once a stable contractile plateau is reached, this compound is added in a cumulative, stepwise manner at increasing concentrations.[1]

  • Data Analysis: The magnitude of relaxation is expressed as a percentage of the KCl-induced pre-contraction. EC50 values are calculated by fitting the concentration-response data to a suitable equation.[1]

Membrane Potential Measurement in Vascular Smooth Muscle Cells

Objective: To measure the effect of this compound on the membrane potential of vascular smooth muscle cells.

Protocol:

  • Tissue Preparation: As described in the isometric tension study, coronary artery rings are prepared.

  • Microelectrode Setup: Conventional glass microelectrodes filled with 3 M KCl are used for intracellular recordings.

  • Cell Impalement: The arterial rings are placed in a chamber and continuously perfused with Krebs-Henseleit solution at 37°C. Vascular smooth muscle cells are impaled with the microelectrodes to measure the resting membrane potential.

  • Drug Perfusion: After obtaining a stable baseline resting membrane potential, this compound is added to the perfusion solution at the desired concentration.

  • Data Recording and Analysis: Changes in membrane potential are recorded continuously. The maximum hyperpolarization induced by the compound is determined by comparing the peak potential with the baseline.[1]

Experimental Workflow

The following diagram illustrates the workflow for the isolated coronary artery relaxation experiment.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Porcine Heart Dissect Dissect Coronary Artery Harvest->Dissect Rings Cut into 5mm Rings Dissect->Rings Mount Mount Rings in Organ Bath Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Precontract Pre-contract with KCl Equilibrate->Precontract AddDrug Add this compound Precontract->AddDrug Record Record Isometric Tension AddDrug->Record CalcRelax Calculate % Relaxation Record->CalcRelax Plot Plot Concentration-Response Curve CalcRelax->Plot DetEC50 Determine EC50 Plot->DetEC50

Caption: Workflow for isometric tension studies on isolated coronary arteries.

Conclusion

The available data provides compelling evidence that this compound is a potent vasodilator of coronary arteries. Its mechanism of action is, at least in part, mediated by the activation of voltage-gated potassium channels, leading to membrane hyperpolarization and subsequent smooth muscle relaxation.[1] The comparative data suggests that this compound induces a more pronounced hyperpolarization than levosimendan at the concentrations tested and a similar maximal hyperpolarization to the endogenous vasodilator CNP.[1] Further studies directly comparing the effects of this compound on specific Kv channel subtypes with other established potassium channel openers would provide a more complete understanding of its pharmacological profile and potential advantages. This guide serves as a foundational resource for researchers and drug developers interested in the further investigation and potential clinical application of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of ORM-3819: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the management of ORM-3819, a potent inotropic agent. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines prudent practices based on its known chemical properties and general laboratory safety protocols.

Key Characteristics of this compound

This compound, with the CAS number 360794-85-0, is a research chemical with specific biochemical activities. A summary of its known properties is presented below to inform handling and disposal procedures.

PropertyData
CAS Number 360794-85-0
Synonyms 4-Hydroxy-3-methoxy-2-nitro-benzaldehyde 2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazone, L-6-{4-[N′-(4-Hydroxi-3-methoxy-2-nitro-benzylidene)-hydrazino]-phenyl}-5-methyl-4,5-dihydro-2 H-pyridazin-3-one
Appearance Light orange to dark orange powder
Solubility Soluble in DMSO (30 mg/mL, clear)
Storage Temperature 2-8°C
Biochemical Action Binds to cardiac troponin C (cTnC) and acts as a selective and potent inhibitor of phosphodiesterase III (PDE III).

Operational Handling and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, this compound should be handled with caution in a controlled laboratory setting. Adherence to the following procedures is essential to minimize exposure risk.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Skin and Body Protection: A laboratory coat or gown should be worn. Ensure it is buttoned to its full length.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Step-by-Step Disposal Procedures for this compound

Without a specific Safety Data Sheet, a conservative approach to waste disposal is required. The following workflow provides a general framework for the proper disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is known.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "360794-85-0."

3. Storage of Waste:

  • Waste containers should be stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Consultation and Professional Disposal:

  • Crucially, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide specific guidance based on local, state, and federal regulations.

  • Provide the contractor with all available information on this compound, including its chemical name, CAS number, and any known properties.

5. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

The following diagram illustrates the decision-making process for the disposal of a research chemical lacking a specific SDS.

start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes general_protocol Implement general disposal protocol for research chemicals. sds_check->general_protocol No segregate Segregate waste (solid/liquid) in labeled containers. general_protocol->segregate consult Consult Institutional Safety Officer and/or licensed waste contractor. segregate->consult dispose Arrange for professional disposal according to regulations. consult->dispose document Document all disposal activities. dispose->document

Caption: Disposal workflow for a research chemical without a specific SDS.

Understanding the Signaling Pathways of this compound

This compound exerts its effects through two primary mechanisms: sensitizing cardiac troponin C (cTnC) to calcium and inhibiting phosphodiesterase III (PDE III). The diagram below illustrates these interconnected signaling pathways.

cluster_cTnC Cardiac Troponin C Pathway cluster_PDE3 PDE III Inhibition Pathway ORM3819 This compound cTnC Cardiac Troponin C (cTnC) ORM3819->cTnC Binds to PDE3 Phosphodiesterase III (PDE III) ORM3819->PDE3 Inhibits Ca_sens Increased Ca2+ Sensitivity of Myofilaments cTnC->Ca_sens Contraction Enhanced Cardiac Contraction (Inotropy) Ca_sens->Contraction cAMP_inc Increased intracellular cAMP levels PDE3->cAMP_inc PKA Activation of Protein Kinase A (PKA) cAMP_inc->PKA Ca_channel Phosphorylation of Ca2+ channels PKA->Ca_channel Inotropy Increased Cardiac Inotropy Ca_channel->Inotropy

Caption: Signaling pathways of this compound in cardiac muscle cells.

By adhering to these guidelines, researchers can manage and dispose of this compound in a manner that prioritizes safety and regulatory compliance, thereby fostering a secure and responsible research environment.

Essential Safety and Operational Guide for Handling ORM-3819

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of ORM-3819 (CAS: 360794-85-0). It includes detailed personal protective equipment (PPE) requirements, safe handling and storage procedures, disposal guidelines, and an overview of its mechanism of action with corresponding signaling pathway diagrams. Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment Requirements for this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles.Protects against dust formation and splashes.[1]
Hand Protection Chemical impermeable gloves.Prevents skin contact.[1]
Body Protection Wear suitable protective clothing.Minimizes skin exposure.[1]
Respiratory Protection Use in a well-ventilated place. If dust or aerosols are formed, use a suitable respirator.Avoid inhalation of dust and aerosols.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Table 2: Handling and Storage Procedures for this compound

ProcedureGuideline
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[1]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. Recommended storage temperature is 2-8°C.[1]

Accidental Release and Disposal Measures

In the event of an accidental release, immediate and appropriate action is necessary. Disposal of this compound must be conducted in a safe and environmentally responsible manner.

Table 3: Accidental Release and Disposal Plan for this compound

AspectProcedure
Accidental Release Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Collect and arrange disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Disposal Dispose of contents/container to an approved waste disposal plant. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid Instructions
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Mechanism of Action and Signaling Pathways

This compound is a potent inotropic agent that enhances cardiac contractility through a dual mechanism of action: sensitizing cardiac troponin C (cTnC) to calcium and selectively inhibiting phosphodiesterase III (PDE III).[2]

Cardiac Troponin C (cTnC) Sensitization:

This compound binds to cardiac troponin C, a key protein in the regulation of muscle contraction. This binding increases the sensitivity of the myofilaments to calcium, meaning that less calcium is required to initiate contraction. This leads to an increased force of contraction without a significant increase in intracellular calcium concentration.[2][3]

cTnC_Sensitization ORM_3819 This compound cTnC Cardiac Troponin C (cTnC) (Inactive) ORM_3819->cTnC Binds to cTnC_Active cTnC-ORM-3819 Complex (Sensitized) cTnC->cTnC_Active Conformational Change Contraction Enhanced Myofilament Contraction cTnC_Active->Contraction Initiates Ca2_plus Ca²⁺ Ca2_plus->cTnC_Active Increased Affinity PDE3_Inhibition ORM_3819 This compound PDE3 Phosphodiesterase III (PDE3) ORM_3819->PDE3 Inhibits cAMP cAMP PDE3->cAMP Normally degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Proteins Target Proteins PKA->Proteins Phosphorylates Inotropy Positive Inotropy Proteins->Inotropy Leads to experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cardiomyocytes orm_prep 2. Prepare this compound Stock Solution (Soluble in DMSO) cell_culture->orm_prep working_sol 3. Prepare Working Solutions orm_prep->working_sol incubation 4. Incubate Cells with this compound (and controls) working_sol->incubation measurement 5. Measure Contractility Parameters (e.g., calcium transients, cell shortening) incubation->measurement data_analysis 6. Data Analysis measurement->data_analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ORM-3819
Reactant of Route 2
Reactant of Route 2
ORM-3819

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.